1-Chloro-1-ethylcyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-1-ethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWECHVTHLPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-Chloro-1-ethylcyclohexane from 1-Ethylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-chloro-1-ethylcyclohexane from 1-ethylcyclohexanol (B155962). The core of this process lies in a nucleophilic substitution reaction, specifically an S(_N)1 mechanism, facilitated by the use of concentrated hydrochloric acid. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug development.
Reaction Overview and Mechanism
The conversion of 1-ethylcyclohexanol, a tertiary alcohol, to this compound is a classic example of an S(_N)1 (Substitution Nucleophilic Unimolecular) reaction.[1] This reaction pathway is favored for tertiary alcohols due to the stability of the resulting tertiary carbocation intermediate. The overall reaction is as follows:
1-Ethylcyclohexanol + HCl → this compound + H(_2)O
The mechanism proceeds in three key steps:
-
Protonation of the Hydroxyl Group: The hydroxyl group of 1-ethylcyclohexanol is a poor leaving group. In the presence of a strong acid like concentrated hydrochloric acid, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H
) from HCl. This protonation step forms a good leaving group, a molecule of water.[1]+ -
Formation of a Tertiary Carbocation: The protonated hydroxyl group (water) departs from the molecule, leaving behind a stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. This step is the rate-determining step of the S(_N)1 reaction.
-
Nucleophilic Attack by Chloride Ion: The chloride ion (Cl
), now acting as a nucleophile, attacks the electrophilic tertiary carbocation. This final step results in the formation of the desired product, this compound.−
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Ethylcyclohexanol | C(8)H({16})O | 128.21 |
| This compound | C(8)H({15})Cl | 146.66[2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR | Data available on PubChem, specific shifts not detailed.[2] |
| ¹³C NMR | No specific experimental data found in the searched literature. |
Note: While a specific experimental yield for this exact reaction was not found in the literature search, yields for analogous S(_N)1 reactions of tertiary alcohols with HCl are typically high.
Detailed Experimental Protocol
While a specific, peer-reviewed experimental protocol for the synthesis of this compound from 1-ethylcyclohexanol was not explicitly found in the performed search, the following detailed methodology is based on established procedures for similar S(_N)1 reactions with tertiary alcohols, such as the synthesis of 1-chloro-1-methylcyclohexane.[1]
Materials:
-
1-Ethylcyclohexanol
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Saturated Sodium Bicarbonate (NaHCO(_3)) solution
-
Anhydrous Sodium Sulfate (B86663) (Na(_2)SO(_4))
-
Separatory Funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator (optional)
-
Distillation apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 1-ethylcyclohexanol. Cool the flask in an ice bath.
-
Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the cooled 1-ethylcyclohexanol with continuous stirring. A typical molar excess of HCl would be 2-3 equivalents. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for a specified period. For analogous reactions, this can range from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable solvent system is developed.
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer containing the product and a lower aqueous layer.
-
Separate the layers and wash the organic layer sequentially with:
-
Cold water to remove the bulk of the excess acid.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce CO(_2) gas, so vent the separatory funnel frequently.
-
Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
Solvent Removal and Purification:
-
Decant or filter the dried organic solution to remove the drying agent.
-
The solvent (if any was used) can be removed under reduced pressure using a rotary evaporator.
-
For higher purity, the crude this compound can be purified by distillation.
-
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Overall reaction scheme for the synthesis.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Preparation of 1-Chloro-1-ethylcyclohexane using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-1-ethylcyclohexane from 1-ethylcyclohexanol (B155962) utilizing thionyl chloride. The document details the reaction mechanism, experimental protocols, and spectroscopic characterization of the final product, presented in a format tailored for professionals in the fields of chemical research and drug development.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, particularly for primary and secondary alcohols. In the case of tertiary alcohols, such as 1-ethylcyclohexanol, the reaction proceeds readily to form the corresponding tertiary alkyl chloride, this compound. This compound can serve as a valuable intermediate in the synthesis of more complex molecular architectures. The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[1][2]
Reaction Mechanism and Signaling Pathway
The reaction of 1-ethylcyclohexanol, a tertiary alcohol, with thionyl chloride proceeds through a substitution nucleophilic unimolecular (Sₙ1) mechanism.[2] The reaction is initiated by the nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of a proton to form an intermediate alkyl chlorosulfite. This intermediate is unstable and readily dissociates to form a stable tertiary carbocation and a chlorosulfite anion. The carbocation is then attacked by the chloride ion to yield the final product, this compound. Elimination of sulfur dioxide from the chlorosulfite anion also occurs.
Experimental Protocol
While a specific literature procedure for the synthesis of this compound was not identified, a general protocol for the reaction of tertiary alcohols with thionyl chloride can be adapted.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 1-Ethylcyclohexanol | 128.21 | 0.923 | 10.0 g | 0.078 |
| Thionyl Chloride | 118.97 | 1.636 | 11.1 g (6.8 mL) | 0.094 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | 100 mL | - |
| Saturated NaHCO₃ solution | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | q.s. | - |
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is flame-dried and cooled under a nitrogen atmosphere.
-
1-Ethylcyclohexanol (10.0 g, 0.078 mol) is dissolved in anhydrous diethyl ether (100 mL) in the flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Thionyl chloride (11.1 g, 6.8 mL, 0.094 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) until gas evolution ceases.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Safety Precautions:
Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn.[5][6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 1445-98-3 | [7] |
| Molecular Formula | C₈H₁₅Cl | [7] |
| Molecular Weight | 146.66 g/mol | [7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | Data not available in detail. |
| ¹³C NMR | Expected signals for 8 distinct carbon atoms. The quaternary carbon attached to the chlorine atom is expected to appear in the range of 55-80 ppm.[8] |
| IR Spectroscopy | A strong C-Cl stretching vibration is expected in the range of 850-550 cm⁻¹.[4][5] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 146, with an M+2 peak at m/z 148 due to the ³⁷Cl isotope.[4] Common fragmentation patterns for alkyl halides include the loss of the halogen atom and alpha-cleavage.[9][10] |
Experimental Workflow
The following diagram illustrates the key stages of the experimental process for the preparation and purification of this compound.
Conclusion
The synthesis of this compound from 1-ethylcyclohexanol using thionyl chloride is an effective and straightforward transformation. The reaction proceeds via an Sₙ1 mechanism, and the purification of the product is facilitated by the gaseous nature of the byproducts. This technical guide provides a foundational protocol and key data points for researchers and professionals engaged in organic synthesis and drug development. Further optimization of reaction conditions and detailed spectroscopic analysis would be beneficial for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionweb.io [reactionweb.io]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. This compound | C8H15Cl | CID 4338329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-1-ethylcyclohexane (CAS No. 1445-98-3).[1][2][3] The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores the synthesis and reactivity of this tertiary alkyl halide, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols for its preparation and key transformations are provided, alongside graphical representations of reaction mechanisms and workflows to support research and development activities in the chemical and pharmaceutical sciences.
Introduction
This compound is a halogenated cycloalkane with the molecular formula C₈H₁₅Cl.[1][4] Its structure, featuring a chlorine atom and an ethyl group attached to the same carbon of a cyclohexane (B81311) ring, classifies it as a tertiary alkyl halide. This structural characteristic dictates its reactivity, making it a valuable substrate for studying nucleophilic substitution (Sₙ1) and elimination (E2) reactions. Understanding the properties of this compound is crucial for its application as a building block in organic synthesis and for the development of novel chemical entities in the pharmaceutical industry.
Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅Cl | [1][4] |
| Molecular Weight | 146.66 g/mol | [1] |
| CAS Number | 1445-98-3 | [1][2][3] |
| Boiling Point (Predicted) | Not Available | |
| Density (Predicted) | Not Available | |
| Solubility | Soluble in organic solvents; Insoluble in water.[5][6][7][8] | General principle for alkyl halides |
| LogP (Computed) | 3.3 | [1] |
Solubility
Based on the general properties of alkyl halides, this compound is expected to be soluble in common organic solvents such as ethers, hydrocarbons, and chlorinated solvents.[5][6][7] Its nonpolar alkyl framework and the relatively weak polarity of the carbon-chlorine bond contribute to its miscibility with these solvents. Conversely, it is predicted to be insoluble in water due to its inability to form hydrogen bonds.[5][8]
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely published. The following descriptions are based on expected spectral characteristics for a molecule with its structure.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the cyclohexane ring protons (a series of multiplets). The chemical shifts would be influenced by the presence of the electronegative chlorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display distinct signals for the eight carbon atoms in the molecule. The carbon atom bonded to the chlorine atom would be significantly deshielded and appear at a lower field. The symmetry of the molecule would also influence the number of unique carbon signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹. The most diagnostic feature would be the C-Cl stretching vibration, which for alkyl halides typically appears in the fingerprint region between 550 and 850 cm⁻¹.[9][10][11][12]
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns for tertiary alkyl halides include the loss of the chlorine atom to form a stable tertiary carbocation and α-cleavage.[13][14][15]
Chemical Properties and Reactivity
As a tertiary alkyl halide, this compound readily undergoes nucleophilic substitution via an Sₙ1 mechanism and elimination reactions via an E2 mechanism.
Nucleophilic Substitution (Sₙ1) Reactions
The tertiary nature of the carbon bearing the chlorine atom allows for the formation of a relatively stable tertiary carbocation upon departure of the chloride ion. This makes this compound a good substrate for Sₙ1 reactions. For example, solvolysis in a protic solvent like water or ethanol (B145695) would proceed through an Sₙ1 pathway to yield the corresponding alcohol or ether. The rate of these reactions is typically dependent only on the concentration of the alkyl halide.[16]
Elimination (E2) Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination to form alkenes. The regioselectivity of this reaction is dependent on the steric bulk of the base used. With a small base like sodium ethoxide, the more substituted Zaitsev product is favored. However, with a bulky base such as potassium tert-butoxide, the less substituted Hofmann product is the major product.[17]
Synthesis
This compound can be synthesized through several methods, primarily involving the introduction of a chlorine atom at the tertiary carbon of an ethylcyclohexane (B155913) derivative.
From 1-Ethylcyclohexanol (B155962)
A common and effective method for the synthesis of tertiary alkyl chlorides is the reaction of the corresponding tertiary alcohol with a chlorinating agent.
The reaction of 1-ethylcyclohexanol with thionyl chloride provides a clean method for the synthesis of this compound, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[18][19]
Alternatively, 1-ethylcyclohexanol can be converted to this compound by reaction with concentrated hydrochloric acid. This reaction proceeds via an Sₙ1 mechanism.
Experimental Protocols
The following are representative experimental protocols for the synthesis and reactions of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.
Synthesis of this compound from 1-Ethylcyclohexanol with Thionyl Chloride
Objective: To prepare this compound from 1-ethylcyclohexanol using thionyl chloride.
Materials:
-
1-Ethylcyclohexanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 1-ethylcyclohexanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over ice.
-
Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
E2 Elimination of this compound with Potassium tert-butoxide
Objective: To perform an E2 elimination reaction on this compound using a bulky base to favor the Hofmann product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add a solution of this compound in anhydrous tert-butanol dropwise to the stirred base solution.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of elimination products.
Conclusion
This compound is a tertiary alkyl halide with predictable reactivity, primarily undergoing Sₙ1 and E2 reactions. While specific experimental data for some of its physical and spectroscopic properties are not extensively documented, its chemical behavior can be reliably inferred from its structural classification. The synthetic and reaction protocols provided in this guide offer a solid foundation for its use in research and development, enabling the synthesis of various organic molecules. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.
References
- 1. This compound | C8H15Cl | CID 4338329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scribd.com [scribd.com]
- 13. prezi.com [prezi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. "CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride" by Katie Garber [digitalcommons.snc.edu]
1-Chloro-1-ethylcyclohexane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Chloro-1-ethylcyclohexane, a halogenated cycloalkane of interest in synthetic organic chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the reaction pathway.
Core Chemical Information
CAS Number: 1445-98-3[1]
Molecular Formula: C₈H₁₅Cl[1][2][3]
Molecular Weight: 146.66 g/mol [2]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. While experimentally determined data is preferred, some values are computed from validated models.
| Property | Value | Source |
| Molecular Weight | 146.66 g/mol | Computed by PubChem[2] |
| XLogP3-AA | 3.3 | Computed by XLogP3[2] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[2] |
| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs[2] |
| Rotatable Bond Count | 1 | Computed by Cactvs |
| Exact Mass | 146.0862282 Da | Computed by PubChem[2] |
| Monoisotopic Mass | 146.0862282 Da | Computed by PubChem[2] |
| Topological Polar Surface Area | 0 Ų | Computed by Cactvs[2] |
| Heavy Atom Count | 9 | |
| Complexity | 82.6 | Computed by Cactvs[2] |
Synthesis of this compound
This compound is synthesized from its corresponding tertiary alcohol, 1-ethylcyclohexanol (B155962), via a nucleophilic substitution reaction. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must be protonated by a strong acid, such as hydrochloric acid, to form a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation, which is then attacked by the chloride ion nucleophile to yield the final product.
Experimental Protocol: Synthesis from 1-Ethylcyclohexanol
This protocol details the synthesis of this compound from 1-ethylcyclohexanol using concentrated hydrochloric acid.
Materials:
-
1-Ethylcyclohexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Separatory Funnel
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-ethylcyclohexanol.
-
Addition of HCl: Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid with continuous stirring. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For tertiary alcohols, the reaction is typically rapid. Gentle heating may be applied to ensure the reaction goes to completion.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer containing the product and a lower aqueous layer.
-
Separation: Separate the organic layer. Wash the organic layer sequentially with:
-
Deionized water to remove the bulk of the acid.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).
-
Deionized water to remove any remaining salts.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride or sodium sulfate.
-
Solvent Removal: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Remove the organic solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Reaction Pathway and Logic
The synthesis of this compound from 1-ethylcyclohexanol proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism. The key steps are illustrated in the diagram below.
Caption: Sₙ1 reaction mechanism for the synthesis of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting peer-reviewed literature is recommended.
References
IUPAC name and structure of 1-Chloro-1-ethylcyclohexane
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-1-ethylcyclohexane, a tertiary alkyl halide. The document details its chemical structure, physicochemical properties, and characteristic reactions. It explores potential synthetic pathways and provides insights into its reactivity based on established chemical principles. While specific applications in drug development are not extensively documented in public literature, this guide discusses the potential roles of tertiary alkyl halides in medicinal chemistry. Safety and handling information, extrapolated from similar compounds, is also provided.
Chemical Identity and Structure
IUPAC Name: this compound[1]
Molecular Formula: C₈H₁₅Cl[1][2][3]
Structure:
The structure of this compound consists of a cyclohexane (B81311) ring where one carbon atom is substituted with both a chlorine atom and an ethyl group. This arrangement classifies it as a tertiary alkyl halide.
Figure 1. 2D Structure of this compound.
Canonical SMILES: CCC1(CCCCC1)Cl[1]
InChI: InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3[1]
CAS Number: 1445-98-3[1][2][3]
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not widely available in the literature. The following table summarizes computed data from reliable chemical databases and includes some experimental data for the closely related analog, 1-chloro-1-methylcyclohexane, for comparative purposes.
| Property | This compound (Computed) | 1-chloro-1-methylcyclohexane (Experimental/Predicted) | Reference |
| Molecular Weight | 146.66 g/mol | 132.63 g/mol | [1][4] |
| Boiling Point | 90-93 °C at 50 Torr (Predicted) | 159.4 °C at 760 mmHg | [5][6] |
| Density | 0.95 ± 0.1 g/cm³ (Predicted) | 0.96 g/cm³ | [5][6][7] |
| XLogP3 | 3.3 | 2.6 | [1][4] |
| Refractive Index | Not Available | 1.454 | [6][7] |
| Flash Point | Not Available | 38.4 °C | [6][7] |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from its corresponding tertiary alcohol, 1-ethylcyclohexanol (B155962). Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and hydrogen chloride (HCl).
Logical Flow of Synthesis:
Caption: Synthesis pathway from cyclohexanone.
Experimental Protocol: Synthesis from 1-Ethylcyclohexanol with Hydrogen Chloride
-
Reaction Setup: In a well-ventilated fume hood, place 1-ethylcyclohexanol in a separatory funnel.
-
Addition of HCl: Add an excess of cold, concentrated hydrochloric acid to the alcohol.
-
Reaction: Stopper the funnel and shake the mixture for 15-20 minutes, periodically venting to release pressure. The tertiary carbocation formed is relatively stable, allowing the reaction to proceed at room temperature.
-
Workup: Allow the layers to separate. The upper organic layer is the crude this compound.
-
Washing: Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or calcium chloride.
-
Purification: Decant or filter the dried liquid and purify by distillation to obtain the final product.
Reactivity
As a tertiary alkyl halide, this compound is prone to undergo nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions. The specific pathway is influenced by the nature of the nucleophile/base and the reaction conditions.
Sₙ1/E1 Reaction Pathway:
Caption: Competing Sₙ1 and E1 reaction pathways.
E2 Reaction Pathway:
With a strong, sterically hindered base, the E2 mechanism may be favored, leading to the formation of an alkene.
Spectroscopic Data
Detailed spectroscopic data for this compound is scarce in public databases. The following table provides expected spectral characteristics based on its structure and data from analogous compounds[1][4].
| Technique | Expected Observations |
| ¹H NMR | Signals for the ethyl group (a quartet and a triplet). Multiple signals in the aliphatic region for the cyclohexyl protons. |
| ¹³C NMR | A quaternary carbon signal for the carbon bearing the chlorine and ethyl group. Signals for the two carbons of the ethyl group. Multiple signals for the carbons of the cyclohexane ring. |
| Mass Spec. | The molecular ion peak (M⁺) may be observed, along with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation may involve the loss of the ethyl group, a chlorine radical, or HCl. |
| IR Spec. | C-H stretching vibrations just below 3000 cm⁻¹. C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹). |
Applications in Drug Development
While alkyl halides are versatile intermediates in organic synthesis, their specific application in drug discovery is often limited due to concerns about their potential as alkylating agents in biological systems. However, the incorporation of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Tertiary alkyl halides, in particular, can serve as building blocks for the synthesis of complex molecules with quaternary carbon centers.
Currently, there are no widely documented applications of this compound in pharmaceutical development. Its utility would likely be as a synthetic intermediate rather than a final drug substance.
Safety and Handling
No specific toxicity data for this compound is readily available. The safety information provided is based on the material safety data sheet (MSDS) for the similar compound, 1-chloro-1-methylcyclohexane[9][10].
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Fire Safety: The methyl analog is a flammable liquid. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This information is for educational purposes only and should not be considered a substitute for a formal safety data sheet. Always consult the specific MSDS for any chemical before handling.
References
- 1. This compound | C8H15Cl | CID 4338329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1445-98-3 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cyclohexane,1-chloro-1-methyl- | CAS#:931-78-2 | Chemsrc [chemsrc.com]
- 8. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-1-ethylcyclohexane. Due to the absence of publicly available experimental spectral data, this guide is based on predicted values derived from computational models and established principles of NMR spectroscopy. The information presented herein serves as a robust reference for the interpretation and understanding of the structural features of this compound as reflected in its ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values have been estimated using computational algorithms and may vary slightly from experimental results. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₃ (a) | 0.95 | Triplet (t) | 7.5 | 3H |
| -CH₂- (b) | 1.85 | Quartet (q) | 7.5 | 2H |
| Cyclohexyl -CH₂- (c, d, e) | 1.40 - 1.80 | Multiplet (m) | - | 10H |
Signal Assignment and Interpretation
The structure of this compound gives rise to three distinct sets of proton signals in its ¹H NMR spectrum.
-
Ethyl Group Protons:
-
The methyl protons (a) are predicted to appear as a triplet at approximately 0.95 ppm. This triplet multiplicity arises from the coupling with the adjacent methylene (B1212753) protons (b), following the n+1 rule (2+1=3).
-
The methylene protons (b) are predicted to resonate as a quartet at around 1.85 ppm. The quartet pattern is a result of coupling with the three neighboring methyl protons (a) (3+1=4). The downfield shift of this signal compared to the methyl protons is due to the deshielding effect of the adjacent quaternary carbon and the chlorine atom.
-
-
Cyclohexane (B81311) Ring Protons:
-
The ten protons on the cyclohexane ring (c, d, e) are chemically non-equivalent and are expected to produce a complex, overlapping multiplet in the region of 1.40 - 1.80 ppm. The complexity of this signal is due to the rigid chair conformation of the cyclohexane ring, which leads to different chemical environments for the axial and equatorial protons, as well as complex spin-spin coupling between them.
-
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), that dissolves the sample and has a minimal solvent signal in the region of interest.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
3.2. Instrument Setup and Data Acquisition
-
Spectrometer: The spectrum can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.
-
Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: A sufficient number of scans (e.g., 8 or 16) are co-added to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
3.3. Data Processing
-
Fourier Transform: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualization of Signal Relationships
The following diagrams illustrate the key relationships in the ¹H NMR spectrum of this compound.
Caption: Relationship between proton environments and predicted ¹H NMR signals.
Caption: General experimental workflow for ¹H NMR spectroscopy.
13C NMR Spectral Analysis of 1-Chloro-1-ethylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-1-ethylcyclohexane. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein is a robust prediction based on established NMR principles and spectral data from structurally analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring 13C NMR spectra of similar halogenated organic molecules, ensuring reproducibility and accuracy in related research endeavors.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by analyzing the known spectra of related compounds, including 1-chloro-1-methylcyclohexane, ethylcyclohexane, and other substituted cyclohexanes. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |
| C1 | 75 - 85 | Singlet (s) |
| C2, C6 | 35 - 45 | Triplet (t) |
| C3, C5 | 22 - 28 | Triplet (t) |
| C4 | 25 - 30 | Triplet (t) |
| C7 (-CH2-) | 30 - 40 | Triplet (t) |
| C8 (-CH3) | 8 - 15 | Quartet (q) |
Experimental Protocol for 13C NMR Spectroscopy
The following protocol provides a detailed methodology for the acquisition of a 13C NMR spectrum of a compound such as this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1][2] Higher concentrations can improve the signal-to-noise ratio, which is beneficial given the low natural abundance of the 13C isotope.[1]
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Filtration: If any particulate matter is present, filter the solution directly into the NMR tube using a pipette with a cotton or glass wool plug to prevent tube breakage and ensure sample homogeneity.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the 13C probe to the resonance frequency of the carbon nucleus in your sample to ensure optimal signal transmission and detection.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.
-
Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity and obtain sharp, symmetrical NMR signals.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).
-
Acquisition Time (at): Typically set between 1 to 2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1 relaxation time) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
Logical Relationship of Carbon Environments
The following diagram illustrates the distinct carbon environments in this compound and their corresponding predicted 13C NMR chemical shift regions.
Caption: Carbon atom assignments and their predicted 13C NMR chemical shift ranges.
References
An In-depth Technical Guide to the Mass Spectrometry of 1-Chloro-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric behavior of 1-chloro-1-ethylcyclohexane, a compound of interest in synthetic chemistry and potentially in drug development as a building block or impurity. Understanding its fragmentation pattern is crucial for its identification and quantification in complex matrices.
Predicted Mass Spectrum and Fragmentation Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry for alkyl halides and substituted cyclohexanes. The key fragmentation pathways include alpha-cleavage and the loss of the halogen.
The molecular ion ([M]⁺) of this compound (C₈H₁₅Cl) has a nominal mass-to-charge ratio (m/z) of 146 for the ³⁵Cl isotope and 148 for the ³⁷Cl isotope, with an expected isotopic ratio of approximately 3:1. The fragmentation of this molecular ion is expected to proceed through several key pathways, leading to the formation of various fragment ions.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |
| 146/148 | [C₈H₁₅Cl]⁺ | Molecular Ion |
| 117 | [C₈H₁₅]⁺ | Loss of Cl radical |
| 111 | [C₆H₁₀Cl]⁺ | Loss of ethyl radical (C₂H₅) |
| 83 | [C₆H₁₁]⁺ | Loss of C₂H₅ and Cl |
| 55 | [C₄H₇]⁺ | Ring fragmentation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Predicted Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This unstable ion then undergoes a series of fragmentation reactions to produce more stable charged fragments. The primary predicted fragmentation pathways are illustrated below.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique due to the compound's volatility.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or hexane.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C (EI).[1]
-
Quadrupole Temperature: 150°C.[1]
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 20-200.
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM). For higher sensitivity and specificity, SIM mode can be used to monitor the characteristic ions of this compound (e.g., m/z 146, 117, 111, 83).
Table 2: GC-MS Operational Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Range | 20-200 amu |
Experimental Workflow
The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.
Caption: GC-MS workflow for this compound analysis.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, synthetic chemistry, and pharmaceutical development. It is important to note that the predicted fragmentation should be confirmed with an experimental mass spectrum of a certified reference standard.
References
A Technical Guide to the Solubility of 1-Chloro-1-ethylcyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-ethylcyclohexane, a tertiary alkyl halide. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document elucidates the core physicochemical principles that govern its solubility. We present a detailed, generalized experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes a visualization of the intermolecular forces at play during the dissolution process and discusses stability considerations relevant to researchers.
Principles of Solubility for this compound
The solubility of a compound is primarily dictated by the chemical principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent.[1][2] this compound is a molecule with a distinct structural character: a bulky, nonpolar ethylcyclohexyl group and a polar carbon-chlorine (C-Cl) bond.
-
Molecular Structure: The large hydrocarbon portion (the ethylcyclohexyl group) makes the molecule predominantly nonpolar.
-
Intermolecular Forces: The primary intermolecular forces that govern its interactions are:
-
London Dispersion Forces: These are weak, temporary attractions that arise from the random movement of electrons. They are the main forces between the nonpolar hydrocarbon parts of the molecule and are significant due to the molecule's size.[1]
-
Dipole-Dipole Interactions: The electronegativity difference between the carbon and chlorine atoms creates a permanent dipole in the C-Cl bond, allowing for weak dipole-dipole attractions.[1]
-
Due to its largely nonpolar character, this compound is expected to be readily soluble in nonpolar or weakly polar organic solvents.[3][4] In such solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[4][5]
Conversely, it is expected to have very low solubility in highly polar solvents like water. The strong hydrogen bonds between water molecules are energetically much more favorable than the weak dipole-dipole and dispersion forces that would form between water and this compound.[1]
Common organic solvents suitable for dissolving haloalkanes include hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., chloroform, dichloromethane), and ethers (e.g., diethyl ether).[1][4]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Hexane | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Diethyl Ether | 25 |
Experimental Protocol for Quantitative Solubility Determination
This section outlines a detailed methodology for accurately measuring the solubility of this compound in an organic solvent. The principle involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solute)
-
High-purity organic solvent of choice
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Scintillation vials or flasks with sealed caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas Chromatograph (GC) with a suitable column (e.g., nonpolar or medium-polarity) and detector (e.g., FID), or a Refractometer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation is reached.
-
-
Sample Separation:
-
After equilibration, stop the agitation and allow the vial to stand in the temperature bath for several hours to let the undissolved solute settle.
-
Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe. It is critical to perform this step while the vial remains at the constant experimental temperature.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any microscopic undissolved particles.
-
-
Quantification via Gas Chromatography (GC):
-
Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent at known concentrations. Analyze these standards by GC to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the GC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution. This concentration is the solubility.
-
Alternative Quantification via Refractive Index:
-
This method is viable if the solute and solvent have sufficiently different refractive indices.[6]
-
Calibration Curve: Prepare standards of known concentration and measure the refractive index of each. Plot refractive index versus concentration.
-
Sample Analysis: Measure the refractive index of the filtered saturated solution.
-
Calculation: Determine the concentration from the calibration curve.
Visualization of the Dissolution Process
The following diagram illustrates the intermolecular forces involved when a haloalkane like this compound dissolves in a nonpolar organic solvent.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Haloalkanes dissolve easily in organic solvents, why? [allen.in]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. brainly.in [brainly.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. purification - Ways to determine the concentration of alkyl halides in organic solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Stability and Storage of Tertiary Alkyl Halides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tertiary alkyl halides are pivotal intermediates in organic synthesis and drug development, valued for their ability to form stable carbocations and participate in a variety of nucleophilic substitution and elimination reactions. However, this inherent reactivity also renders them susceptible to degradation, posing significant challenges for their long-term storage and handling. This technical guide provides a comprehensive overview of the stability of tertiary alkyl halides, detailing their primary degradation pathways, factors influencing their stability, and best practices for their storage. Furthermore, it outlines detailed experimental protocols for assessing their stability and purity, ensuring the integrity of these critical reagents in research and development settings.
Intrinsic Instability and Reactivity of Tertiary Alkyl Halides
Tertiary alkyl halides are inherently less stable and more reactive than their primary and secondary counterparts. This heightened reactivity is attributed to the steric hindrance around the α-carbon and the ability to form a relatively stable tertiary carbocation upon cleavage of the carbon-halogen bond.[1] This propensity to ionize is the primary driver for their degradation through unimolecular substitution (S(_N)1) and elimination (E1) pathways.
The stability of the resulting carbocation follows the order: tertiary > secondary > primary.[2] Consequently, tertiary alkyl halides readily undergo solvolysis, even with weak nucleophiles like water and alcohols.[3]
Degradation Pathways
The two predominant degradation pathways for tertiary alkyl halides under typical storage conditions are unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1). These reactions often occur concurrently, leading to a mixture of substitution and elimination products.[2]
S(_N)1 Pathway: Hydrolysis and Solvolysis
In the presence of nucleophilic solvents such as water or alcohols, tertiary alkyl halides undergo solvolysis. The rate-determining step is the formation of a planar tertiary carbocation, which is then rapidly attacked by the solvent molecule.[2] Hydrolysis, a common degradation route, results in the formation of a tertiary alcohol and the corresponding hydrohalic acid.
E1 Pathway: Dehydrohalogenation
Concurrent with the S(_N)1 pathway, the tertiary carbocation intermediate can also undergo E1 elimination. In this process, a solvent molecule acts as a base, abstracting a proton from a β-carbon, which results in the formation of an alkene. Elevated temperatures tend to favor elimination over substitution.
Factors Influencing Stability
Several environmental and chemical factors can significantly accelerate the degradation of tertiary alkyl halides. Understanding and controlling these factors is crucial for maintaining their purity and integrity during storage.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures increase the rates of both S(_N)1 and E1 reactions, accelerating degradation.[4] | Store at low temperatures, typically 2-8°C. For long-term storage, -20°C may be recommended.[4] |
| Moisture | Water acts as a nucleophile, leading to hydrolysis and the formation of tertiary alcohols and corrosive hydrohalic acids.[4] | Store in tightly sealed containers with inert liners (e.g., PTFE). Handle under an inert atmosphere (e.g., nitrogen or argon). |
| Light (UV) | Can promote homolytic cleavage of the C-X bond, initiating free-radical degradation pathways.[4] | Store in amber or opaque containers to protect from light.[4] |
| Bases | Strong bases promote E2 elimination, while even weak bases can accelerate decomposition. | Ensure storage containers are free from basic residues. Store separately from strong bases. |
| Oxygen | Can participate in free-radical degradation pathways, especially if initiated by light or heat. | Purge containers with an inert gas (e.g., nitrogen or argon) before sealing. |
| Solvent Polarity | Polar protic solvents stabilize the carbocation intermediate, significantly accelerating the rate of solvolysis.[5] | Store neat or in a non-polar, aprotic solvent if a solution is required. |
Quantitative Stability Data
The rate of solvolysis is highly dependent on the structure of the alkyl halide and the polarity of the solvent. Tertiary alkyl halides undergo solvolysis at a much faster rate than primary or secondary alkyl halides due to the stability of the tertiary carbocation intermediate.
Table 1: Relative Rates of Solvolysis of Alkyl Bromides in 50% Aqueous Ethanol
| Alkyl Bromide | Class | Relative Rate |
| CH(_3)Br | Methyl | 1.05 |
| CH(_3)CH(_2)Br | Primary | 1.00 |
| (CH(_3))(_2)CHBr | Secondary | 11.6 |
| (CH(_3))(_3)CBr | Tertiary | 1,200,000 |
Data compiled from various sources. The rates are relative to ethyl bromide.
As the data indicates, tert-butyl bromide reacts over a million times faster than ethyl bromide under these conditions, highlighting the profound instability of tertiary alkyl halides in nucleophilic, polar protic media.
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the quality of tertiary alkyl halides.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace moisture and oxygen.
-
Container: Use amber glass bottles with PTFE-lined caps (B75204) to protect from light and prevent leakage.
-
Segregation: Store separately from strong oxidizing agents, strong bases, and reactive metals.[4]
Handling Procedures
-
Inert Atmosphere: When possible, handle tertiary alkyl halides under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Dispensing: Use dry syringes or cannulas for transferring the liquid to prevent introducing atmospheric moisture.
Experimental Protocols for Stability Assessment
Regularly assessing the purity of stored tertiary alkyl halides is crucial. The following are detailed protocols for common analytical techniques used for stability monitoring.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile degradation products such as the corresponding alkene and alcohol.
-
Objective: To quantify the purity of a tertiary alkyl halide and identify degradation products.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
-
Sample Preparation:
-
Prepare a stock solution of the tertiary alkyl halide (e.g., 1000 µg/mL) in a high-purity, dry, aprotic solvent such as hexane (B92381) or dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For the sample to be tested, accurately weigh a small amount and dissolve it in the same solvent to a known concentration within the calibration range.
-
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-300
-
-
Data Analysis:
-
Identify the peaks corresponding to the parent tertiary alkyl halide and potential degradation products (alkene, alcohol) by their retention times and mass spectra.
-
Quantify the amount of each component using the calibration curve.
-
Calculate the purity of the tertiary alkyl halide as a percentage of the total peak area.
-
Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can be used to monitor the degradation of a tertiary alkyl halide over time by observing the appearance of signals from degradation products.
-
Objective: To monitor the formation of degradation products in a sample of a tertiary alkyl halide over time.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Sample Preparation:
-
At time zero, prepare a solution of the tertiary alkyl halide in a dry, deuterated, aprotic solvent (e.g., CDCl(_3), acetone-d(_6)). A typical concentration is 10-20 mg/mL.
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Acquire a ¹H NMR spectrum.
-
Store the NMR tube under the desired storage conditions (e.g., at room temperature or elevated temperature for an accelerated study).
-
-
NMR Acquisition:
-
Pulse Program: Standard ¹H acquisition.
-
Solvent: CDCl(_3) or other suitable deuterated solvent.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).
-
-
Data Analysis:
-
Process the initial ¹H NMR spectrum and integrate the signals corresponding to the tertiary alkyl halide and the internal standard.
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., weekly, monthly).
-
In the subsequent spectra, identify and integrate any new signals corresponding to degradation products (e.g., the alkene will have signals in the vinylic region, ~4.5-6.0 ppm; the tertiary alcohol will have a characteristic singlet for the hydroxyl proton, which may be broad and its chemical shift can vary).
-
Calculate the percentage of degradation by comparing the integral of the parent compound's signal to the integral of the internal standard's signal over time.
-
Conclusion
Tertiary alkyl halides are valuable but inherently unstable reagents. Their stability is compromised by their propensity to undergo S(_N)1 and E1 reactions, which are accelerated by factors such as elevated temperature, moisture, light, and polar protic solvents. By implementing stringent storage and handling protocols, and by regularly monitoring their purity using techniques like GC-MS and NMR spectroscopy, researchers, scientists, and drug development professionals can ensure the integrity and reliability of these critical compounds in their synthetic endeavors. This proactive approach to stability management is essential for reproducible results and the successful development of new chemical entities.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-ethylcyclohexane is a tertiary alkyl halide that serves as a valuable substrate for investigating nucleophilic substitution reactions. Its rigid cyclic structure and the tertiary nature of the carbon bearing the leaving group predispose it to reactions proceeding through a carbocation intermediate. Understanding the kinetics and product distribution of its nucleophilic substitution and competing elimination reactions is crucial for synthetic chemists and drug development professionals in predicting reaction outcomes and designing synthetic routes.
This document provides detailed application notes on the nucleophilic substitution reactions of this compound, focusing on the unimolecular substitution (SN1) and unimolecular elimination (E1) pathways. It includes quantitative data on reaction rates in various solvents for analogous compounds, detailed experimental protocols for conducting and analyzing these reactions, and visualizations to illustrate the underlying mechanisms and workflows.
Reaction Mechanisms
Due to the steric hindrance around the tertiary carbon center, this compound does not readily undergo bimolecular nucleophilic substitution (SN2) reactions. Instead, it primarily reacts via unimolecular pathways (SN1 and E1) that involve the formation of a stable tertiary carbocation intermediate.
SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a planar tertiary carbocation. In the second, fast step, a nucleophile attacks the carbocation to form the substitution product.[1][2]
E1 (Elimination, Unimolecular): This mechanism also proceeds through the same carbocation intermediate as the SN1 reaction.[3] However, instead of a nucleophilic attack on the carbocation, a weak base (often the solvent) abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of an alkene.
The competition between SN1 and E1 reactions is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. Generally, substitution is favored with weak, non-basic nucleophiles, while elimination is favored at higher temperatures.[4][5]
Data Presentation
Table 1: Rate Constants (k) for the Solvolysis of 1-Chloro-1-methylcyclohexane (B1295254) at 25°C [6]
| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10⁷ s⁻¹ |
| Protic Solvents | ||
| Methanol | 32.7 | 1.5 |
| Ethanol (B145695) | 24.6 | 0.34 |
| 2-Propanol | 19.9 | 0.045 |
| Acetic Acid | 6.15 | 0.44 |
| Aprotic Solvents | ||
| Acetonitrile | 37.5 | 1.1 |
| Acetone | 20.7 | 0.12 |
| Dichloromethane | 8.93 | 0.091 |
| Benzene | 2.28 | 0.0011 |
Note: The data presented is for 1-chloro-1-methylcyclohexane and serves as an approximation for the reactivity of this compound.
Product Distribution (SN1 vs. E1):
The ratio of substitution to elimination products is highly dependent on the reaction conditions. For the solvolysis of tertiary alkyl halides in weakly basic or neutral media, the substitution product is often the major product.[7] Hydrolysis of tert-butyl chloride, a similar tertiary halide, in a water-acetonitrile mixture yields approximately 60% substitution product (tert-butanol) and 40% elimination product (2-methylpropene). Increasing the reaction temperature generally favors the E1 pathway.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Ethylcyclohexanol (B155962)
This protocol describes the synthesis of the starting material, this compound, from the corresponding tertiary alcohol.
Materials:
-
1-Ethylcyclohexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Calcium Chloride (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (B86663) (anhydrous) or Sodium Sulfate (anhydrous)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 1-ethylcyclohexanol and an excess of cold concentrated hydrochloric acid.
-
Shake the mixture vigorously for 15-20 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Cold water
-
Saturated sodium bicarbonate solution (to neutralize excess acid; be cautious of gas evolution)
-
Brine
-
-
Drain the aqueous layer after each wash.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried liquid into a round-bottom flask.
-
Purify the this compound by simple distillation, collecting the fraction with the appropriate boiling point.
Protocol 2: Kinetic Study of the Solvolysis of this compound
This protocol outlines a method to determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent system. The reaction is monitored by titrating the hydrochloric acid produced.[7]
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks
-
Buret
-
Pipettes
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 0.1 M).
-
Prepare the desired aqueous ethanol solvent mixture (e.g., 50:50 v/v ethanol:water).
-
Place a known volume of the aqueous ethanol solvent in an Erlenmeyer flask and allow it to equilibrate to the desired reaction temperature in the water bath.
-
Add a few drops of bromothymol blue indicator to the solvent.
-
To initiate the reaction, add a known volume of the this compound stock solution to the temperature-equilibrated solvent and start a timer.
-
Immediately add a small, known volume of the standardized NaOH solution to the reaction mixture. The solution should turn blue.
-
Record the time it takes for the solution to turn from blue back to yellow, indicating that the produced HCl has neutralized the added base.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change.
-
Repeat this process for several aliquots to obtain a series of time and concentration data points.
-
To determine the "infinity" point (completion of the reaction), heat the reaction mixture in a warm water bath for an extended period to drive the reaction to completion. Cool the solution and titrate the total amount of acid produced.
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required for complete neutralization and Vt is the volume of NaOH added at time t. The slope of the resulting line will be -k.
Protocol 3: Product Analysis by Gas Chromatography (GC)
This protocol describes the analysis of the product mixture from the solvolysis of this compound to determine the ratio of substitution (1-ethylcyclohexanol) and elimination (1-ethylcyclohexene and ethylidenecyclohexane) products.
Materials:
-
Reaction mixture from the solvolysis of this compound
-
Authentic standards of 1-ethylcyclohexanol, 1-ethylcyclohexene, and ethylidenecyclohexane
-
Gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID)
-
Syringe for sample injection
-
Vials for sample and standard preparation
Procedure:
-
Prepare standard solutions of the expected substitution and elimination products in a suitable solvent (e.g., the reaction solvent or a volatile organic solvent like dichloromethane).
-
Inject the standard solutions into the GC to determine their retention times.
-
Quench the solvolysis reaction at a specific time point by cooling and neutralizing any acid.
-
Extract the organic products with a suitable solvent if necessary.
-
Inject a sample of the quenched and extracted reaction mixture into the GC.
-
Identify the peaks in the chromatogram by comparing their retention times to those of the authentic standards.
-
Determine the relative amounts of each product by integrating the peak areas. The ratio of the peak areas (corrected for response factors if necessary) will give the product distribution.
Visualizations
Caption: The SN1 reaction mechanism of this compound.
Caption: The E1 reaction mechanism, competing with the SN1 pathway.
Caption: Experimental workflow for the synthesis and analysis of this compound reactions.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for E2 Elimination Reactions of 1-Chloro-1-ethylcyclohexane
Abstract
These application notes provide a detailed overview and experimental protocols for the bimolecular elimination (E2) reactions of 1-chloro-1-ethylcyclohexane with strong bases. The document outlines the underlying principles of regioselectivity, specifically the formation of Zaitsev and Hofmann products, and the influence of steric hindrance in the base. Detailed experimental procedures for achieving selective product formation are provided for researchers in organic synthesis and drug development.
Introduction and Application Notes
The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), simultaneously forming a double bond and expelling the leaving group.[1][2] For tertiary alkyl halides like this compound, E2 elimination is a highly favored pathway when treated with a strong base.[3][4]
The reaction of this compound with a strong base can lead to two possible alkene products: the more substituted (trisubstituted) 1-ethylcyclohexene (B74122) (Zaitsev product) and the less substituted (disubstituted) ethylidenecyclohexane (B92872) (Hofmann product).
-
Zaitsev's Rule: In elimination reactions, the more substituted, and therefore more stable, alkene is typically the major product.[5][6] This is observed when using small, unhindered bases like sodium ethoxide.
-
Hofmann's Rule: When a sterically bulky or hindered base is used, such as potassium tert-butoxide, the major product is the less substituted, less stable alkene.[5][7] The bulky base preferentially abstracts the more sterically accessible proton.[8]
The stereochemistry of the cyclohexane (B81311) ring system also plays a crucial role. For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar (diaxial) conformation.[9][10][11] In the chair conformation of this compound, the molecule must orient itself to place the chlorine atom and a β-hydrogen in axial positions for the elimination to proceed.[12][13]
Caption: Possible products from the E2 elimination of this compound.
Factors Influencing Product Distribution
The regiochemical outcome of the E2 elimination of this compound is primarily controlled by the steric properties of the strong base employed.
Caption: Logical relationship between base selection and the major elimination product.
Quantitative Data Summary
The following table summarizes the expected product distribution from the E2 elimination of this compound with different strong bases. The data is illustrative and based on established principles of regioselectivity.
| Base / Solvent System | Major Product | 1-Ethylcyclohexene (%) | Ethylidenecyclohexane (%) | Reference Principle |
| Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Zaitsev | ~75% | ~25% | Zaitsev's Rule[5] |
| Potassium tert-Butoxide (t-BuOK) in t-Butanol | Hofmann | ~28% | ~72% | Hofmann's Rule[7] |
Experimental Workflow
The general experimental procedure for the E2 elimination of this compound is outlined below. Specific protocols for Zaitsev and Hofmann eliminations follow.
Caption: General experimental workflow for E2 elimination reactions.
Detailed Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.
Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide
-
Objective: To synthesize 1-ethylcyclohexene as the major product.
-
Principle: A small, unhindered base (ethoxide) will preferentially abstract the more sterically hindered β-hydrogen, leading to the more stable Zaitsev product.[5]
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle and magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (e.g., 2.3 g, 0.1 mol) in small pieces to anhydrous ethanol (50 mL) at room temperature. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature.
-
Substrate Addition: Add this compound (e.g., 7.3 g, 0.05 mol) dropwise to the stirred sodium ethoxide solution over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification and Characterization:
-
Purify the crude product by fractional distillation.
-
Characterize the product fractions by GC-MS and ¹H NMR to determine the ratio of 1-ethylcyclohexene to ethylidenecyclohexane.
-
Protocol 2: Hofmann-Selective Elimination using Potassium tert-Butoxide
-
Objective: To synthesize ethylidenecyclohexane as the major product.
-
Principle: A bulky, sterically hindered base (tert-butoxide) will preferentially abstract the less sterically hindered β-hydrogen from the ethyl group, leading to the Hofmann product.[7][8]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve potassium tert-butoxide (e.g., 11.2 g, 0.1 mol) in anhydrous tert-butanol (100 mL).
-
Substrate Addition: Add this compound (e.g., 7.3 g, 0.05 mol) dropwise to the stirred solution at room temperature over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 83 °C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification and Characterization:
-
Purify the crude product by fractional distillation or column chromatography.
-
Characterize the product fractions by GC-MS and ¹H NMR to determine the product ratio.
-
References
- 1. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Elimination reaction - Wikipedia [en.wikipedia.org]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
Application Notes for 1-Chloro-1-ethylcyclohexane as a Tertiary Alkyl Halide Substrate
Introduction
1-Chloro-1-ethylcyclohexane is a tertiary alkyl halide that serves as an excellent substrate for studying and implementing unimolecular substitution (Sₙ1) and unimolecular elimination (E1) reactions. Its structure precludes Sₙ2 and E2 reactions under typical conditions due to steric hindrance at the tertiary carbon center. The stability of the resulting tertiary carbocation intermediate dictates the facility with which Sₙ1 and E1 reactions occur. These reaction pathways are often in competition, and the product distribution can be influenced by reaction conditions such as temperature and solvent polarity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅Cl |
| Molecular Weight | 146.66 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 1445-98-3[1] |
Applications in Research and Drug Development
This compound and similar tertiary alkyl halides are valuable tools in synthetic organic chemistry and drug development for several reasons:
-
Mechanistic Studies: It serves as a model substrate for investigating the kinetics and mechanisms of Sₙ1 and E1 reactions, including the effects of solvent polarity and temperature on reaction rates and product distributions.
-
Carbocation Chemistry: The formation of a stable tertiary carbocation allows for the study of carbocation rearrangements and subsequent reactions.
-
Synthesis of Alkenes and Alcohols: It is a precursor for the synthesis of 1-ethylcyclohexene (B74122) via E1 elimination and 1-ethyl-1-cyclohexanol via Sₙ1 substitution. These products can be important intermediates in the synthesis of more complex molecules, including fragrances and pharmaceuticals.
Reaction Mechanisms and Pathways
The reaction of this compound in a protic solvent, such as aqueous ethanol, proceeds through a common tertiary carbocation intermediate, leading to a mixture of substitution (Sₙ1) and elimination (E1) products.
Sₙ1 Pathway
The Sₙ1 mechanism is a two-step process. The first and rate-determining step is the ionization of the alkyl halide to form a stable tertiary carbocation. The second step is the rapid nucleophilic attack on the carbocation by the solvent.
Caption: Sₙ1 reaction pathway of this compound.
E1 Pathway
The E1 mechanism also proceeds through the same carbocation intermediate. However, in the second step, a solvent molecule acts as a base, abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.
Caption: E1 reaction pathway of this compound.
Quantitative Data
Table 2: Kinetic Data for the Solvolysis of 1-Chloro-1-methylcyclohexane (B1295254) at 25°C
| Solvent | Rate Constant (k, s⁻¹) |
| Protic Solvents | (Order of 10⁻⁷ to 10⁻⁵) |
| Aprotic Solvents | (Order of 10⁻⁹ to 10⁻⁷) |
Data adapted from studies on 1-chloro-1-methylcyclohexane and presented as orders of magnitude to reflect the expected trend for this compound.[2]
The product distribution between Sₙ1 and E1 pathways is sensitive to reaction conditions. Generally, higher temperatures favor the E1 pathway as elimination reactions often have a higher activation energy and are more entropically favored.
Table 3: Expected Product Distribution vs. Temperature
| Temperature | Expected Major Product | Rationale |
| Low Temperature | Sₙ1 Product (1-Ethyl-1-cyclohexanol) | Substitution is generally enthalpically favored. |
| High Temperature | E1 Product (1-Ethylcyclohexene) | Elimination is entropically favored and has a higher activation energy.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Ethylcyclohexanol (B155962)
Objective: To synthesize the tertiary alkyl halide, this compound, from the corresponding tertiary alcohol.
Materials:
-
1-Ethylcyclohexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Separatory Funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a separatory funnel, combine 10 mL of 1-ethylcyclohexanol and 25 mL of cold, concentrated HCl.
-
Stopper the funnel and shake for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of saturated NaHCO₃ solution to neutralize any remaining acid. Vent the funnel frequently as CO₂ gas will be evolved.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with 15 mL of water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry over anhydrous CaCl₂ or Na₂SO₄.
-
Decant or filter the dried product. The purity can be assessed by spectroscopic methods.
Protocol 2: Solvolysis of this compound (Sₙ1/E1 Reaction)
Objective: To perform the solvolysis of this compound and analyze the product mixture.
Materials:
-
This compound
-
50% aqueous ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
In a round-bottom flask, place 5 mL of this compound and 50 mL of 50% aqueous ethanol.
-
Heat the mixture to a gentle reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the products with two 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 25 mL of saturated NaHCO₃ solution, followed by 25 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Carefully remove the solvent by rotary evaporation.
-
Analyze the resulting product mixture by GC-MS to determine the ratio of 1-ethyl-1-cyclohexanol (Sₙ1 product) to 1-ethylcyclohexene (E1 product).
-
Characterize the products using ¹H and ¹³C NMR spectroscopy by comparing the spectra to known data for the expected products.
Product Characterization Data
Table 4: ¹H and ¹³C NMR Data for Potential Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Ethyl-1-cyclohexanol | 0.88 (t, 3H), 1.20-1.70 (m, 10H), 1.45 (q, 2H), 1.55 (s, 1H, OH) | 8.8, 22.5, 25.8, 32.8, 37.9, 72.0 |
| 1-Ethylcyclohexene | 0.98 (t, 3H), 1.50-1.65 (m, 4H), 1.95-2.05 (m, 4H), 5.40 (t, 1H) | 12.2, 22.9, 23.2, 25.9, 28.3, 125.1, 139.8 |
Note: NMR data is approximate and may vary depending on the solvent and instrument.[4][5]
Experimental Workflow Diagram
Caption: Workflow for synthesis, reaction, and analysis.
References
Application Note: Synthesis of 1-Ethylcyclohexene via E2 Elimination of 1-Chloro-1-ethylcyclohexane with Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-ethylcyclohexene (B74122) through the dehydrochlorination of 1-chloro-1-ethylcyclohexane. The reaction proceeds via an E2 (bimolecular elimination) mechanism facilitated by the strong, non-bulky base, sodium ethoxide. The primary product, 1-ethylcyclohexene, is formed in accordance with Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene. This application note outlines the reaction mechanism, provides a detailed experimental protocol, and includes a workflow for product isolation and purification.
Introduction
The elimination reaction of alkyl halides is a fundamental transformation in organic synthesis, providing a reliable method for the preparation of alkenes. The reaction of a tertiary alkyl halide, such as this compound, with a strong base like sodium ethoxide is a classic example of an E2 reaction.[1][2] Due to the steric hindrance around the tertiary carbon, the SN2 pathway is inhibited.[2][3] The use of a strong base favors the concerted E2 mechanism over the stepwise E1 and SN1 pathways, which are more prevalent with weak bases and nucleophiles.[1][4][5] The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the major product will be the more highly substituted alkene.[6][7] In this case, abstraction of a proton from the more substituted β-carbon of the cyclohexane (B81311) ring or the ethyl group leads to the formation of two possible alkene isomers: 1-ethylcyclohexene (the Zaitsev product) and ethylidenecyclohexane (B92872) (the Hofmann product). The thermodynamic stability of the trisubstituted 1-ethylcyclohexene makes it the major product.[6][8]
Reaction Mechanism and Product Distribution
The reaction of this compound with sodium ethoxide in ethanol (B145695) proceeds primarily through an E2 elimination pathway. The ethoxide ion acts as a strong base, abstracting a proton from a carbon atom adjacent (β-position) to the carbon bearing the chlorine atom. Concurrently, the carbon-chlorine bond breaks, and a double bond is formed.
Two constitutional isomers can be formed in this reaction:
-
1-Ethylcyclohexene (Major Product): The Zaitsev product, formed by the removal of a proton from a β-carbon within the cyclohexane ring. This results in a more substituted and thermodynamically more stable alkene.
-
Ethylidenecyclohexane (Minor Product): The Hofmann product, formed by the removal of a proton from the β-carbon of the ethyl group. This results in a less substituted and less stable alkene.
The preference for the Zaitsev product is a well-established principle for elimination reactions with small, strong bases.[9]
Quantitative Data
While Zaitsev's rule predicts the major and minor products, the exact product ratio is dependent on specific reaction conditions such as temperature and solvent. A hypothetical product distribution based on typical E2 eliminations is presented below.
| Product | Structure | Type | Predicted Distribution (%) |
| 1-Ethylcyclohexene | Trisubstituted Alkene | Zaitsev | >80 |
| Ethylidenecyclohexane | Disubstituted Alkene | Hofmann | <20 |
| 1-Ethoxy-1-ethylcyclohexane | Ether | SN1 (minor) | Trace |
Experimental Protocol
This protocol is adapted from established procedures for E2 elimination reactions of similar tertiary alkyl halides.[6]
Materials:
-
This compound (MW: 146.66 g/mol )
-
Sodium ethoxide (NaOEt) (MW: 68.05 g/mol )
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a specific molar equivalent of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: To the stirred solution of sodium ethoxide, add this compound (1.0 molar equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to separate the isomeric alkene products. 1-Ethylcyclohexene has a boiling point of approximately 134-136 °C.
Characterization:
The identity and purity of the products can be confirmed using spectroscopic methods such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the ratio of the isomeric products and confirm their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structures of 1-ethylcyclohexene and ethylidenecyclohexane.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the E2 elimination of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1-ethylcyclohexene.
References
- 1. brainly.com [brainly.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. homework.study.com [homework.study.com]
- 6. This compound | 1445-98-3 [chemicalbook.com]
- 7. 1-Ethylcyclohexene | SIELC Technologies [sielc.com]
- 8. Ethylcyclohexane(1678-91-7) 1H NMR [m.chemicalbook.com]
- 9. 1-Ethylcyclohexene | C8H14 | CID 73937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of 1-Ethylcyclohexylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the tertiary Grignard reagent, 1-ethylcyclohexylmagnesium chloride, from 1-Chloro-1-ethylcyclohexane. The formation of Grignard reagents from tertiary alkyl chlorides presents unique challenges, including slow initiation and competing side reactions such as elimination. These notes offer insights into overcoming these difficulties through optimized reaction conditions, magnesium activation techniques, and appropriate solvent selection. Detailed protocols for the synthesis and subsequent analysis are provided, along with a summary of expected yields and potential side products to guide researchers in utilizing this versatile reagent in organic synthesis.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of these organomagnesium compounds involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[2] While the formation of Grignard reagents from primary and secondary alkyl halides is generally straightforward, the synthesis from tertiary alkyl halides, particularly chlorides, is often challenging.[3] The increased steric hindrance and the propensity for elimination reactions can lead to lower yields and the formation of undesirable byproducts.[3]
This compound serves as a precursor to a sterically hindered tertiary Grignard reagent, 1-ethylcyclohexylmagnesium chloride. This reagent is a valuable intermediate for introducing the 1-ethylcyclohexyl moiety into target molecules, a structural motif relevant in medicinal chemistry and materials science. Successful and reproducible formation of this reagent requires careful control of reaction parameters. This document outlines the critical aspects of this synthesis, providing a foundation for its application in research and development.
Challenges in Tertiary Grignard Reagent Formation
The formation of 1-ethylcyclohexylmagnesium chloride is complicated by several factors inherent to tertiary alkyl chlorides:
-
Slow Initiation: The magnesium surface is typically coated with a passivating layer of magnesium oxide, which can hinder the reaction's start. This is often more pronounced with less reactive alkyl chlorides.[3]
-
Elimination Side Reaction: The highly basic nature of the Grignard reagent can promote the elimination of HCl from the starting material, this compound, to yield 1-ethylcyclohexene.[3]
-
Wurtz-Type Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer, 1,1'-diethylbicyclohexyl.
Careful selection of the solvent, temperature, and magnesium activation method is crucial to favor the desired Grignard reagent formation over these side reactions. Tetrahydrofuran (THF) is often the solvent of choice for more challenging Grignard preparations due to its higher boiling point and better solvating properties for the Grignard reagent compared to diethyl ether.[3]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following table presents representative yields for the formation of a closely related tertiary Grignard reagent, tert-butylmagnesium chloride, under various conditions. This data provides a useful benchmark for the expected outcomes when synthesizing 1-ethylcyclohexylmagnesium chloride.
| Alkyl Chloride | Solvent | Activation Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| tert-Butyl Chloride | Diethyl Ether | Iodine | Reflux | 8 | ~70-80 | [3] |
| tert-Butyl Chloride | THF | 1,2-Dibromoethane | Reflux | 6 | ~85-95 | [3] |
| tert-Butyl Chloride | Diethyl Ether | None (mechanical stirring) | Reflux | 12 | ~60-70 | [3] |
Table 1: Representative Yields for Tertiary Grignard Reagent Formation.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethylcyclohexylmagnesium Chloride
This protocol describes the formation of the Grignard reagent with initiation facilitated by iodine.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 crystals)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas.
-
Magnesium Activation: Place the magnesium turnings and a few crystals of iodine into the flask. Heat the flask gently with a heat gun under a stream of inert gas to activate the magnesium surface. Cool the flask to room temperature.
-
Reagent Preparation: Add anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction is typically initiated upon the disappearance of the iodine color and the observation of gentle reflux. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Use: The resulting greyish solution of 1-ethylcyclohexylmagnesium chloride is ready for use in subsequent reactions.
Protocol 2: Titration of the Grignard Reagent
To determine the exact concentration of the prepared Grignard reagent, a titration is necessary.
Materials:
-
Solution of 1-ethylcyclohexylmagnesium chloride in THF
-
Anhydrous Toluene (B28343)
-
Standardized solution of sec-butanol in xylene (e.g., 1.0 M)
-
1,10-Phenanthroline (B135089) (indicator)
-
Syringes and needles
Procedure:
-
Sample Preparation: In a flame-dried flask under an inert atmosphere, add a precise volume of anhydrous toluene.
-
Indicator Addition: Add a small amount of 1,10-phenanthroline to the toluene until a faint yellow color is observed.
-
Titration: Add a known volume (e.g., 1.0 mL) of the Grignard reagent solution to the flask. The solution should turn a reddish-brown color.
-
Endpoint: Titrate the solution with the standardized sec-butanol solution until the color disappears.
-
Calculation: Calculate the molarity of the Grignard reagent using the volume and concentration of the titrant.
Visualizations
Caption: Experimental workflow for the formation and analysis of 1-ethylcyclohexylmagnesium chloride.
Caption: Reaction scheme showing the desired Grignard formation and potential side reactions.
References
Application Notes and Protocols: The Use of 1-Chloro-1-ethylcyclohexane in Carbocation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-chloro-1-ethylcyclohexane in the study of carbocation intermediates. This tertiary alkyl halide is an excellent model substrate for investigating reaction mechanisms, carbocation stability, and rearrangement pathways, which are fundamental concepts in organic chemistry with direct relevance to medicinal chemistry and drug development. The principles and protocols outlined herein are applicable to a broader range of solvolysis reactions and carbocation studies.
Introduction to Carbocation Studies using this compound
This compound is a valuable tool for probing the formation and reactivity of the tertiary 1-ethylcyclohexyl carbocation. Its solvolysis, typically following an E1 (Elimination, Unimolecular) or SN1 (Substitution, Nucleophilic, Unimolecular) pathway, proceeds through a carbocation intermediate. The rate of this reaction is dependent on the stability of this intermediate, providing a quantitative measure of factors that influence carbocation stability.
The cyclohexane (B81311) ring introduces conformational considerations, and the ethyl group provides opportunities to study potential carbocation rearrangements, such as hydride and alkyl shifts. Understanding these reactions is crucial in predicting product distributions and designing synthetic routes in drug discovery and development.
Key Applications
-
Determination of Reaction Kinetics and Mechanism: Studying the rate of solvolysis of this compound under various conditions (e.g., different solvents, temperatures) allows for the determination of the reaction order and the elucidation of the reaction mechanism (E1 vs. S_N_1).
-
Investigation of Carbocation Stability: The rate of formation of the 1-ethylcyclohexyl carbocation is directly related to its stability. By comparing the solvolysis rates of this compound with other alkyl halides, researchers can quantify the electronic and steric effects on carbocation stability.
-
Probing Carbocation Rearrangements: The initially formed tertiary carbocation can potentially rearrange to a more stable carbocation via hydride or alkyl shifts. Analysis of the product mixture provides insights into the migratory aptitude of different groups and the energy barriers of these rearrangements.
Quantitative Data Summary
Table 1: Solvolysis Rate Constants for 1-Chloro-1-methylcyclohexane (B1295254) in Various Solvents at 125°C [1]
| Solvent (80% Aqueous) | Rate Constant (k, hr⁻¹) |
| Ethanol | 0.0106 |
Table 2: Comparison of Solvolysis Rates for 1-Chloro-1-alkylcycloalkanes in 80% Aqueous Ethanol at 125°C [1]
| Compound | Ring Size | Rate Constant (k, hr⁻¹) | Relative Rate |
| 1-Chloro-1-methylcyclobutane | 4 | 0.00224 | 0.21 |
| 1-Chloro-1-methylcyclopentane | 5 | 1.32 | 124.5 |
| 1-Chloro-1-methylcyclohexane | 6 | 0.0106 | 1.00 |
| 1-Chloro-1-methylcycloheptane | 7 | 1.15 | 108.5 |
| 1-Chloro-1-methylcyclooctane | 8 | 3.03 | 285.8 |
The slower rate of solvolysis for the cyclohexane derivative is attributed to the increased activation energy required for the conversion from the stable chair conformation to a twist-boat or half-chair conformation necessary for the reaction to proceed.[3]
Table 3: Activation Parameters for the Heterolysis of 1-Halo-1-methylcyclohexanes in Cyclohexane [2]
| Compound | ΔS‡ (J mol⁻¹K⁻¹) |
| 1-Bromo-1-methylcyclohexane | -81 |
| 1-Chloro-1-methylcyclohexane | 92 |
The positive entropy of activation for 1-chloro-1-methylcyclohexane suggests desolvation of the transition state.[2]
Experimental Protocols
Protocol for Solvolysis Kinetics of this compound
This protocol describes a general method for determining the rate of solvolysis of this compound by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Reaction vessels (e.g., sealed ampoules or flasks with stoppers)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 0.1 M in 80% aqueous ethanol).
-
Prepare the indicator solution in the same solvent.
-
-
Reaction Setup:
-
Place a known volume of the this compound solution into several reaction vessels.
-
Add a few drops of the indicator to each vessel.
-
Seal the vessels and place them in the constant temperature bath set to the desired reaction temperature (e.g., 50°C).
-
-
Kinetic Measurements:
-
At regular time intervals, remove a reaction vessel from the bath and quench the reaction by cooling it in an ice bath.
-
Titrate the generated HCl with the standardized NaOH solution until the indicator endpoint is reached.
-
Record the volume of NaOH used.
-
The "infinity" point (completion of the reaction) can be determined by heating one sample for an extended period (e.g., 10 half-lives) or by adding a small amount of a strong base to drive the reaction to completion.
-
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
Since the reaction is expected to be first-order, plot ln(C∞ - Ct) versus time, where C∞ is the concentration of HCl at infinite time and Ct is the concentration at time t.
-
The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
-
Protocol for Product Analysis of 1-Ethylcyclohexyl Carbocation Reactions
This protocol outlines the general procedure for identifying the products of the solvolysis reaction, which is crucial for studying potential carbocation rearrangements.
Materials:
-
Products from the solvolysis reaction of this compound
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Authentic samples of potential products (e.g., 1-ethylcyclohexene, ethylidenecyclohexane, 1-ethylcyclohexanol)
Procedure:
-
Reaction Work-up:
-
After the solvolysis reaction is complete, neutralize the solution with a weak base (e.g., sodium bicarbonate).
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and concentrate the solution.
-
-
Product Identification:
-
Analyze the product mixture using GC-MS to separate and identify the components based on their retention times and mass spectra.
-
Confirm the structure of the major products by comparing their spectra with those of authentic samples.
-
Use ¹H and ¹³C NMR spectroscopy to further characterize the structure of the isolated products.
-
-
Quantification of Products:
-
Determine the relative amounts of each product using the peak areas from the gas chromatogram.
-
Visualizations
Reaction Mechanism
The solvolysis of this compound can proceed through competing E1 and S_N_1 pathways, both involving a common carbocation intermediate.
Caption: General mechanism for the solvolysis of this compound.
Experimental Workflow for Kinetic Studies
The following diagram illustrates the key steps in a typical kinetic study of solvolysis.
Caption: Workflow for a solvolysis kinetic experiment.
Potential Carbocation Rearrangements
The initially formed 1-ethylcyclohexyl carbocation can potentially undergo rearrangements.
Caption: Potential rearrangement pathways of the 1-ethylcyclohexyl carbocation.
References
Application Notes and Protocols: Alkylation of Nucleophiles with 1-Chloro-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-ethylcyclohexane is a tertiary alkyl halide that serves as a valuable precursor for the introduction of the 1-ethylcyclohexyl moiety onto a variety of nucleophilic substrates. Due to its structure, it primarily undergoes reactions via an SN1 (Substitution Nucleophilic Unimolecular) or E1 (Elimination Unimolecular) pathway, which proceeds through a stable tertiary carbocation intermediate. The choice between substitution and elimination is highly dependent on the nature of the nucleophile and the reaction conditions. Strong, bulky bases tend to favor elimination, while weaker, less hindered nucleophiles favor substitution. These application notes provide an overview of the alkylation of various nucleophiles with this compound and detailed protocols for representative reactions.
General Reaction Mechanism
The reaction of this compound with nucleophiles is predominantly governed by the SN1 mechanism for substitution and the E1 mechanism for elimination. Both pathways share a common rate-determining first step: the formation of a tertiary carbocation.
Caption: General reaction mechanism for this compound.
Application Notes
Alkylation of Amines
The reaction of this compound with primary and secondary amines can lead to the corresponding N-alkylated products. Due to the tertiary nature of the alkyl halide, the reaction proceeds via an SN1 mechanism. It is important to note that the amine can also act as a base, promoting the E1 elimination pathway as a competing reaction. The use of a non-nucleophilic base can help to neutralize the HCl generated during the reaction and favor the substitution product. Over-alkylation can be an issue with primary amines.
Alkylation of Alcohols and Thiols
Alcohols and thiols can be alkylated to form ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or thiol, forming the more nucleophilic alkoxide or thiolate. For tertiary alkyl halides like this compound, SN1 is the predominant substitution pathway. Thiols are generally more nucleophilic than alcohols and can provide better yields of the substitution product.
Friedel-Crafts Alkylation of Aromatic Compounds
This compound can be used to alkylate aromatic rings in a Friedel-Crafts reaction.[1] This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2] The Lewis acid facilitates the formation of the tertiary carbocation, which then acts as the electrophile.[1][3] A major limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the alkylated product is often more reactive than the starting material.[2][3]
Cyanation Reactions
The introduction of a nitrile group can be achieved through the reaction of this compound with a cyanide salt, such as sodium or potassium cyanide. This reaction typically proceeds via an SN1 mechanism to form 1-ethylcyclohexanecarbonitrile. The choice of solvent is crucial to ensure the solubility of the cyanide salt and to promote the desired substitution reaction.
Quantitative Data Summary
| Nucleophile Class | Representative Nucleophile | Product Type | Typical Solvent(s) | Catalyst/Base | Representative Yield (%) |
| Amines | Aniline (B41778) | N-Alkylated Amine | Dichloromethane | Triethylamine | 60-75 |
| Alcohols | Ethanol (B145695) | Ether | Tetrahydrofuran | Sodium Hydride | 55-70 |
| Thiols | Ethanethiol | Thioether | Ethanol | Sodium Ethoxide | 70-85 |
| Aromatics | Benzene (B151609) | Alkylated Arene | Carbon Disulfide | Aluminum Chloride | 50-65 |
| Cyanide | Sodium Cyanide | Nitrile | Dimethyl Sulfoxide | None | 65-80 |
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for alkylation reactions.
Protocol 1: N-Alkylation of Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add aniline and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath and add triethylamine.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired N-(1-ethylcyclohexyl)aniline.
Protocol 2: O-Alkylation of Ethanol (Synthesis of 1-Ethoxy-1-ethylcyclohexane)
Materials:
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Ethanol, anhydrous (as solvent and reactant)
-
This compound (1.0 eq)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous ethanol at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound dropwise to the reaction mixture via a dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by fractional distillation under reduced pressure.
Protocol 3: Friedel-Crafts Alkylation of Benzene
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq)
-
Benzene, anhydrous (as solvent and reactant)
-
This compound (1.0 eq)
-
Ice-cold water
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, gas trap (for HCl), separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a dropping funnel and a gas trap, add anhydrous aluminum chloride and anhydrous benzene.
-
Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Add this compound dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Slowly and carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation.
-
Purify the resulting 1-ethyl-1-phenylcyclohexane by vacuum distillation.
Conclusion
This compound is a versatile reagent for the introduction of the 1-ethylcyclohexyl group. Its reactivity is dominated by SN1 and E1 pathways, and the outcome of the reaction can be influenced by the choice of nucleophile, base, and reaction conditions. The provided protocols offer a foundation for the synthesis of a range of alkylated products. Researchers and drug development professionals can adapt these methodologies for the synthesis of novel compounds and complex molecular architectures. Careful optimization of reaction parameters will be necessary to achieve desired product yields and selectivities.
References
Synthetic Utility of 1-Chloro-1-ethylcyclohexane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic use of 1-chloro-1-ethylcyclohexane, a versatile tertiary alkyl halide in organic synthesis. Its unique structure allows for a variety of transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. The following sections detail its application in elimination reactions, Friedel-Crafts alkylation, Grignard reagent formation, nucleophilic substitution reactions, and the synthesis of N-substituted aniline (B41778) derivatives.
Elimination Reaction: Synthesis of 1-Ethylcyclohexene (B74122)
This compound can undergo an E2 elimination reaction in the presence of a strong, non-nucleophilic base to yield 1-ethylcyclohexene, a useful olefinic intermediate. The reaction typically favors the Zaitsev product, the more substituted alkene, due to its higher thermodynamic stability.
Reaction Scheme:
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 146.66 | 50 | 7.33 g | - |
| Sodium Ethoxide | 68.05 | 75 | 5.10 g | - |
| 1-Ethylcyclohexene | 110.20 | - | - | ~85-95 |
Note: The yield is an estimated range based on similar reactions of tertiary alkyl halides. Actual yields may vary depending on experimental conditions.
Experimental Protocol: E2 Elimination
Objective: To synthesize 1-ethylcyclohexene from this compound via an E2 elimination reaction.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.10 g (75 mmol) of sodium ethoxide in 40 mL of anhydrous ethanol.
-
To this solution, add 7.33 g (50 mmol) of this compound dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by simple distillation to obtain 1-ethylcyclohexene.
Friedel-Crafts Alkylation: Synthesis of (1-Ethylcyclohexyl)benzene
As a tertiary alkyl halide, this compound can serve as an electrophile in Friedel-Crafts alkylation reactions to form a new carbon-carbon bond with an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Reaction Scheme:
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 146.66 | 50 | 7.33 g | - |
| Benzene (B151609) | 78.11 | 200 | 15.6 g | - |
| Aluminum Chloride (anhydrous) | 133.34 | 55 | 7.33 g | - |
| (1-Ethylcyclohexyl)benzene | 188.31 | - | - | ~60-70 |
Note: The yield is an estimated range based on analogous Friedel-Crafts alkylations. Polyalkylation is a potential side reaction.
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize (1-ethylcyclohexyl)benzene via Friedel-Crafts alkylation of benzene with this compound.
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap, add 7.33 g (55 mmol) of anhydrous aluminum chloride and 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 7.33 g (50 mmol) of this compound in 20 mL of anhydrous benzene.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Grignard Reagent Formation and Carboxylation: Synthesis of 1-Ethylcyclohexanecarboxylic Acid
This compound can be used to prepare the corresponding Grignard reagent, 1-ethylcyclohexylmagnesium chloride. This organometallic intermediate is a powerful nucleophile and can react with various electrophiles, such as carbon dioxide, to form new carbon-carbon bonds. The subsequent acidic workup yields a carboxylic acid.
Reaction Scheme:
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 146.66 | 50 | 7.33 g | - |
| Magnesium turnings | 24.31 | 60 | 1.46 g | - |
| Dry Ice (solid CO₂) | 44.01 | Excess | ~20 g | - |
| 1-Ethylcyclohexanecarboxylic Acid | 156.22 | - | - | ~70-80 |
Note: Yield is an estimate. Anhydrous conditions are critical for the success of this reaction.
Experimental Protocol: Grignard Reaction and Carboxylation
Objective: To synthesize 1-ethylcyclohexanecarboxylic acid from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Flame-dried glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place 1.46 g (60 mmol) of magnesium turnings in the flask.
-
Add a solution of 7.33 g (50 mmol) of this compound in 50 mL of anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium turnings to initiate the reaction (a small crystal of iodine can be added if the reaction does not start).
-
Once the reaction begins (indicated by bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to room temperature.
-
In a separate beaker, crush approximately 20 g of dry ice.
-
Carefully pour the Grignard solution onto the crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.
-
Add 50 mL of 3 M HCl to the reaction mixture to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude carboxylic acid, which can be further purified by recrystallization or distillation.
Nucleophilic Substitution: Synthesis of 1-Ethylcyclohexanol (B155962)
Tertiary alkyl halides like this compound readily undergo SN1 nucleophilic substitution reactions. Hydrolysis in a polar protic solvent, such as aqueous acetone (B3395972), leads to the formation of the corresponding tertiary alcohol, 1-ethylcyclohexanol.
Reaction Scheme:
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 146.66 | 50 | 7.33 g | - |
| Acetone | 58.08 | - | 50 mL | - |
| Water | 18.02 | - | 25 mL | - |
| 1-Ethylcyclohexanol | 128.21 | - | - | ~90-98 |
Note: The yield is an estimate. The reaction rate is dependent on the stability of the tertiary carbocation intermediate.
Experimental Protocol: SN1 Hydrolysis
Objective: To synthesize 1-ethylcyclohexanol via SN1 hydrolysis of this compound.
Materials:
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 7.33 g (50 mmol) of this compound in 50 mL of acetone.
-
Add 25 mL of water to the solution with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the generated HCl by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Remove the acetone by rotary evaporation.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield 1-ethylcyclohexanol.
Synthesis of N-(1-Ethylcyclohexyl)aniline
This compound can be used to alkylate primary amines such as aniline. The reaction likely proceeds through an SN1 mechanism, given the tertiary nature of the alkyl halide, to form N-substituted aniline derivatives, which are important scaffolds in medicinal chemistry.
Reaction Scheme:
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| This compound | 146.66 | 50 | 7.33 g | - |
| Aniline | 93.13 | 100 | 9.31 g | - |
| Triethylamine (B128534) | 101.19 | 60 | 6.07 g | - |
| N-(1-Ethylcyclohexyl)aniline | 203.33 | - | - | ~50-60 |
Note: The yield is an estimate. A non-nucleophilic base is added to neutralize the HCl byproduct.
Experimental Protocol: N-Alkylation of Aniline
Objective: To synthesize N-(1-ethylcyclohexyl)aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine
-
Anhydrous acetonitrile
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine 9.31 g (100 mmol) of aniline and 6.07 g (60 mmol) of triethylamine in 50 mL of anhydrous acetonitrile.
-
To this solution, add 7.33 g (50 mmol) of this compound.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 30 mL) to remove excess aniline, followed by saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Solvent Effects on the Solvolysis of 1-Chloro-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvent effects on the solvolysis of 1-chloro-1-ethylcyclohexane, a tertiary alkyl halide. The information presented herein is crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing reaction conditions in various solvent environments. This knowledge is particularly valuable for professionals in drug development and synthetic organic chemistry where precise control of reaction kinetics is paramount.
Introduction
The solvolysis of tertiary alkyl halides, such as this compound, typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This process involves the formation of a carbocation intermediate in the rate-determining step, which is highly sensitive to the surrounding solvent environment. The solvent's ability to stabilize this charged intermediate and the departing leaving group significantly influences the reaction rate. A quantitative understanding of these solvent effects is achieved through the application of linear free-energy relationships, most notably the Grunwald-Winstein equation.
Data Presentation
| Solvent (Volume % Ethanol) | Temperature (°C) | Rate Constant, k (s⁻¹) |
| 80% Aqueous Ethanol (B145695) | 125 | 2.94 x 10⁻⁶ |
Note: The rate of solvolysis for this compound is anticipated to be slightly faster than that of 1-chloro-1-methylcyclohexane (B1295254) due to the greater electron-donating ability of the ethyl group compared to the methyl group, which would further stabilize the tertiary carbocation intermediate.
The Grunwald-Winstein equation provides a linear free-energy relationship to quantify the effect of the solvent on the solvolysis rate:
log(k/k₀) = mY
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% aqueous ethanol).
-
m is the sensitivity of the substrate to the solvent's ionizing power.
-
Y is the solvent ionizing power parameter.
For SN1 reactions, the m value is typically close to 1, indicating a high sensitivity to the solvent's ionizing power.
Experimental Protocols
The following is a generalized protocol for determining the rate of solvolysis of this compound.
Objective: To measure the first-order rate constant for the solvolysis of this compound in a given solvent system.
Materials:
-
This compound
-
Selected solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (B78521) or potassium hydroxide solution (for titration)
-
Phenolphthalein or other suitable indicator
-
Constant temperature bath
-
Volumetric flasks, pipettes, and burettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Reaction Initiation: Place a known volume of the substrate solution in a sealed reaction vessel and immerse it in a constant temperature bath set to the desired reaction temperature. Start the stopwatch simultaneously.
-
Aliquot Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by transferring the aliquot to a flask containing a solvent that will effectively stop the reaction (e.g., a non-polar, aprotic solvent).
-
Titration: The solvolysis reaction produces hydrochloric acid (HCl). Titrate the amount of HCl produced in each quenched aliquot with a standardized base solution using a suitable indicator to determine the endpoint.
-
Data Analysis: The concentration of the alkyl halide at time t can be calculated from the amount of HCl produced. The first-order rate constant (k) is then determined by plotting ln([R-Cl]₀/[R-Cl]t) versus time, where the slope of the line is equal to k. Alternatively, a non-linear fit of the concentration versus time data to a first-order rate equation can be performed.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the solvolysis of this compound.
Caption: SN1 mechanism for the solvolysis of this compound.
Caption: Workflow for kinetic analysis of solvolysis.
Caption: The Grunwald-Winstein equation for analyzing solvent effects.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-1-ethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-1-ethylcyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 1-ethylcyclohexanol (B155962) with concentrated hydrochloric acid.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the use of concentrated HCl (at least 33% w/w) to provide a high concentration of the nucleophile. - Increase the reaction time or gently warm the reaction mixture (not exceeding 40°C) to promote the reaction rate. |
| High proportion of elimination side products. | - Maintain a low reaction temperature (ideally between 20-25°C) to favor the SN1 pathway over the E1 pathway. - Use a polar protic solvent to stabilize the carbocation intermediate and favor substitution. | |
| High Percentage of Alkene Impurities | Reaction temperature is too high. | - Carefully monitor and control the reaction temperature. Use an ice bath to manage any exothermic processes. |
| Insufficient concentration of hydrochloric acid. | - Use a significant excess of concentrated HCl to ensure the carbocation intermediate is more likely to be trapped by a chloride ion rather than undergo elimination. | |
| Product is Contaminated with Starting Material (1-ethylcyclohexanol) | Incomplete reaction or insufficient acid. | - Increase the reaction time and ensure an adequate excess of concentrated HCl is used. - After the reaction, wash the organic layer with water to remove any unreacted HCl and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final water wash. |
| Formation of an Emulsion During Workup | Insufficient phase separation. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better separation of the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound from 1-ethylcyclohexanol and HCl?
A1: The primary side products are alkenes resulting from an E1 elimination reaction that competes with the desired SN1 substitution. The two main alkene side products are 1-ethylcyclohexene (B74122) and ethylidenecyclohexane. According to Zaitsev's rule, the more substituted and thermodynamically stable alkene, 1-ethylcyclohexene, is generally the major elimination byproduct.
Q2: How can I minimize the formation of these alkene side products?
A2: To minimize elimination and favor substitution, it is crucial to control the reaction conditions. Maintaining a low reaction temperature (e.g., room temperature) is the most critical factor, as elimination reactions have a higher activation energy and are more favored at elevated temperatures. Using a high concentration of the nucleophile (concentrated HCl) also favors the substitution reaction.
Q3: What is the mechanism of the main reaction and the side reactions?
A3: Both the main substitution reaction and the elimination side reaction proceed through a common tertiary carbocation intermediate.
-
Protonation of the alcohol: The hydroxyl group of 1-ethylcyclohexanol is protonated by HCl to form a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation.
-
Nucleophilic attack (SN1 pathway): A chloride ion acts as a nucleophile and attacks the carbocation, forming this compound.
-
Proton abstraction (E1 pathway): A weak base (like water or another alcohol molecule) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and the alkene side products.
Q4: How can I purify the this compound from the alkene side products?
A4: Fractional distillation is a common method for purifying this compound from the less volatile alkene byproducts. The desired product has a lower boiling point than the alkene impurities. Careful distillation under reduced pressure can also be effective. Additionally, column chromatography can be used for smaller-scale purifications.
Q5: Can I use other reagents to synthesize this compound from 1-ethylcyclohexanol?
A5: Yes, other chlorinating agents can be used. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is an effective alternative that often leads to fewer elimination byproducts. However, for tertiary alcohols like 1-ethylcyclohexanol, the reaction with concentrated HCl is often rapid and efficient.
Experimental Protocol: Synthesis of this compound from 1-ethylcyclohexanol
This protocol is adapted from established procedures for the synthesis of similar alkyl chlorides.
Materials:
-
1-ethylcyclohexanol
-
Concentrated hydrochloric acid (37% w/w)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place 1-ethylcyclohexanol.
-
Cool the flask in an ice bath.
-
Slowly add a 2-fold molar excess of cold, concentrated hydrochloric acid to the alcohol with continuous stirring.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, and then let it warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of cold water, followed by an equal volume of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with another portion of cold water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude product can be purified by fractional distillation to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the synthesis.
Optimizing 1-Chloro-1-ethylcyclohexane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-Chloro-1-ethylcyclohexane, a key intermediate in various research and development applications. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help you maximize your reaction yield and purity.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound from 1-ethylcyclohexanol (B155962) and concentrated hydrochloric acid.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields in this SN1 reaction are typically due to a competing E1 elimination reaction, incomplete reaction, or loss of product during workup.
-
Side Reaction (E1 Elimination): The tertiary carbocation intermediate can be deprotonated by a weak base (like water or chloride ions) to form 1-ethylcyclohexene (B74122). This is more likely at higher temperatures.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted 1-ethylcyclohexanol remaining.
-
Workup Issues: The product is volatile and can be lost during solvent removal. Emulsion formation during aqueous extraction can also lead to significant product loss.
Q2: How can I minimize the formation of the alkene byproduct (1-ethylcyclohexene)?
A: The key to minimizing the E1 elimination side reaction is to control the reaction temperature.
-
Maintain Low Temperatures: Running the reaction at a low temperature (e.g., 0-5 °C) significantly favors the SN1 pathway over the E1 pathway.
-
Use Concentrated HCl: Using a high concentration of hydrochloric acid ensures a high concentration of the chloride nucleophile, which favors the substitution reaction.
Q3: I've noticed an oily layer that doesn't separate well during the aqueous workup (emulsion). How can I resolve this?
A: Emulsion formation is a common issue. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[1][2] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[2]
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel, which can promote emulsion formation. Gentle swirling is often sufficient for extraction.[2]
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.[1]
-
Solvent Evaporation: If emulsions are a persistent problem with a particular reaction, you can try evaporating the reaction solvent before the workup and then redissolving the residue in your extraction solvent.[1]
Q4: How can I confirm the presence of the alkene byproduct in my crude product?
A: The most common methods for detecting 1-ethylcyclohexene are NMR and IR spectroscopy.
-
¹H NMR: The vinylic proton of 1-ethylcyclohexene will appear as a characteristic signal around 5.4-5.6 ppm.
-
¹³C NMR: 1-ethylcyclohexene will show two sp²-hybridized carbon signals in the range of 120-140 ppm.
-
IR Spectroscopy: The C=C stretch of the alkene will appear as a weak band around 1650 cm⁻¹.
Data Presentation
The following table summarizes key reaction parameters and their impact on the synthesis of this compound.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 0-5 °C | Higher yield of this compound | Favors SN1 substitution over E1 elimination. |
| > 25 °C | Increased formation of 1-ethylcyclohexene | Higher temperatures provide the activation energy for elimination. | |
| HCl Concentration | Concentrated (37%) | Higher reaction rate and yield | High concentration of the nucleophile (Cl⁻) promotes the SN1 reaction. |
| Dilute | Slower reaction, lower yield | Lower concentration of Cl⁻ and higher concentration of water can lead to incomplete reaction or reversion to the alcohol. | |
| Reaction Time | 10-20 minutes | Optimal for high yield | Allows for the reaction to proceed to completion without significant side reactions. |
| < 10 minutes | Incomplete reaction | Insufficient time for the conversion of the alcohol to the alkyl chloride. |
Experimental Protocols
Synthesis of this compound from 1-Ethylcyclohexanol
This protocol is based on the well-established SN1 reaction of tertiary alcohols with concentrated hydrochloric acid.
Materials:
-
1-Ethylcyclohexanol
-
Concentrated Hydrochloric Acid (37%)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cool 1-ethylcyclohexanol in an ice-water bath to 0-5 °C.
-
Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the cooled alcohol with vigorous stirring.
-
Reaction: Continue stirring the mixture in the ice bath for 15-20 minutes. The formation of two layers should be observed.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.
-
Washing:
-
Wash the organic layer with cold water.
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO₂ gas that is formed.
-
Wash the organic layer with brine to help remove dissolved water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried organic solution and remove the solvent by rotary evaporation.
-
Purification (Optional): If the crude product contains significant amounts of 1-ethylcyclohexene, it can be purified by fractional distillation under reduced pressure.
Visualizations
References
Technical Support Center: Purification of 1-Chloro-1-ethylcyclohexane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Chloro-1-ethylcyclohexane by distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the potential impurities in a sample of this compound?
A2: Common impurities depend on the synthetic route used. If prepared from 1-ethylcyclohexanol (B155962) and HCl, potential impurities include:
-
Unreacted 1-ethylcyclohexanol: A higher boiling point starting material.
-
Elimination byproducts: 1-ethylcyclohexene (B74122) and ethylidenecyclohexane, which are lower boiling point alkenes.
-
Dimeric ethers: Formed as a side reaction from the starting alcohol.
Q3: Is this compound stable to heat during distillation?
A3: Tertiary alkyl halides like this compound are susceptible to thermal decomposition, primarily through dehydrohalogenation, to form alkenes (1-ethylcyclohexene and ethylidenecyclohexane).[3] Heating at atmospheric pressure to its estimated boiling point may lead to significant decomposition, resulting in lower yield and product contamination. Therefore, vacuum distillation is the preferred method for purification.
Q4: Can this compound form azeotropes?
A4: While specific data for this compound is unavailable, alkyl halides can form azeotropes with water or alcohols.[4] If the synthesis or workup involves these solvents, the presence of azeotropes could complicate purification by simple distillation. It is crucial to thoroughly dry the crude product before distillation.
Troubleshooting Guides
This section addresses common problems encountered during the distillation of this compound.
Problem 1: No Distillate is Collected at the Expected Temperature.
| Possible Cause | Troubleshooting Steps |
| System Leak: | Check all joints and connections for a proper seal. Under vacuum, even a small leak can significantly raise the boiling point. Use high-vacuum grease on all ground glass joints. |
| Incorrect Thermometer Placement: | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Insufficient Heating: | Gradually increase the heating mantle temperature. Ensure even heating by using a sand bath or a well-fitted heating mantle. |
| Pressure is Too High: | For vacuum distillation, ensure your vacuum pump is pulling a sufficient vacuum. Check the manometer reading. |
Problem 2: The Distillate is Cloudy or Contains Water.
| Possible Cause | Troubleshooting Steps |
| Incomplete Drying of Crude Product: | The crude this compound was not adequately dried before distillation. This can lead to the formation of an azeotrope with water. |
| Action: | Stop the distillation. Dry the collected distillate and the remaining crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride), filter, and restart the distillation. |
Problem 3: The Product Darkens or Decomposes in the Distilling Flask.
| Possible Cause | Troubleshooting Steps |
| Overheating: | The heating mantle temperature is too high, causing thermal decomposition. |
| Action: | Reduce the heating mantle temperature. Use vacuum distillation to lower the required boiling temperature. |
| Presence of Acidic Impurities: | Residual acid from the synthesis can catalyze decomposition. |
| Action: | Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash and thorough drying. |
Problem 4: Bumping or Uncontrolled Boiling.
| Possible Cause | Troubleshooting Steps |
| Lack of Boiling Chips or Stirring: | Ensures smooth boiling. |
| Action: | Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. Never add boiling chips to a hot liquid. |
| Heating Too Rapidly: | Can cause sudden, violent boiling. |
| Action: | Increase the heating mantle temperature gradually. |
Experimental Protocols
Protocol 1: Fractional Distillation at Atmospheric Pressure (Not Recommended)
Due to the high boiling point and potential for thermal decomposition, atmospheric distillation is not the preferred method. However, if necessary for the removal of very low-boiling impurities, it should be performed with caution.
-
Preparation: Ensure the crude this compound is dry.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short fractionating column (e.g., a Vigreux column). Use a heating mantle with a stirrer or add boiling chips to the distillation flask.
-
Distillation: Heat the flask gently. Collect any low-boiling fractions first. The temperature should then rise to the boiling point of the product.
-
Collection: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound.
-
Monitoring: Monitor the color of the liquid in the distillation flask. If it darkens significantly, stop the distillation to prevent extensive decomposition.
Protocol 2: Vacuum Distillation (Recommended)
This is the preferred method for purifying this compound.
-
Preparation: The crude product must be thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease. Use a magnetic stirrer or boiling chips.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently and evenly.
-
Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. A vacuum distillation nomograph can be used to estimate the boiling point at reduced pressure.
-
Completion: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Data Presentation
Table 1: Estimated Boiling Point of this compound at Various Pressures.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 (Atmospheric) | 165 - 175 |
| 100 | 110 - 120 |
| 50 | 90 - 100 |
| 20 | 70 - 80 |
| 10 | 55 - 65 |
| 5 | 40 - 50 |
| 1 | 20 - 30 |
Note: These are estimated values based on the boiling point of a similar compound and should be used as a guide. Actual boiling points may vary.
Table 2: Physical Properties of Potential Impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-ethylcyclohexene | 110.20 | ~136-137 |
| Ethylidenecyclohexane | 110.20 | ~136-137 |
| 1-ethylcyclohexanol | 128.21 | ~165-167 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for distillation issues.
References
Preventing elimination in 1-Chloro-1-ethylcyclohexane substitution reactions
Welcome to the technical support center for substitution reactions involving 1-Chloro-1-ethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing unwanted elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of alkene byproduct in my substitution reaction with this compound?
A1: this compound is a tertiary alkyl halide. As such, it reacts through a carbocation intermediate. This intermediate can either be attacked by a nucleophile to give the desired substitution product (an S(N)1 reaction) or lose a proton from an adjacent carbon to form an alkene (an E1 reaction).[1] These two reactions, S(_N)1 and E1, are highly competitive for tertiary substrates.
Q2: What are the primary factors that favor elimination over substitution for this compound?
A2: The main factors that will increase the yield of the elimination product are:
-
High Temperatures: Elimination reactions are entropically favored and have a higher activation energy than substitution reactions.[2] Therefore, increasing the reaction temperature will favor the E1 pathway.[2]
-
Strong or Bulky Bases: While the reaction proceeds via an E1/S(_N)1 mechanism, using a nucleophile that is also a strong or sterically hindered base can promote elimination.
-
Solvent Choice: While polar protic solvents are necessary to facilitate the formation of the carbocation for both S(_N)1 and E1 pathways, the choice of solvent can influence the product ratio.
Q3: How can I minimize the formation of the elimination byproduct?
A3: To favor the S(_N)1 substitution product, you should:
-
Use Low Temperatures: Running the reaction at or below room temperature will significantly favor the substitution pathway.[3]
-
Choose a Weakly Basic Nucleophile: Select a nucleophile that is a poor base. Good examples include water, alcohols, and halide ions.
-
Employ a Polar Protic Solvent: Solvents like water, ethanol, or methanol (B129727) are effective at stabilizing the carbocation intermediate, which is necessary for the S(_N)1 reaction to proceed.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High yield of alkene byproduct | Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at 0°C or even lower if the reaction rate is still acceptable. |
| Nucleophile is too basic. | Switch to a less basic nucleophile. For example, if you are using an alkoxide, try using the corresponding alcohol as the solvent and nucleophile (solvolysis). | |
| Slow or no reaction | Temperature is too low. | While low temperature minimizes elimination, it also slows down the S(_N)1 reaction. A modest increase in temperature may be necessary to achieve a reasonable reaction rate. |
| Poor leaving group. | While chloride is a reasonably good leaving group, for certain applications, converting the starting material to the corresponding bromide or iodide might increase the reaction rate. | |
| Solvent is not polar enough. | Ensure you are using a polar protic solvent (e.g., water, ethanol, methanol, or a mixture) to stabilize the carbocation intermediate.[4] | |
| Formation of rearranged products | Carbocation rearrangement. | While less common for this specific substrate, carbocation rearrangements can occur. This is an inherent risk in S(_N)1/E1 reactions and is difficult to control completely. |
Data Presentation
| Substrate | Solvent | Temperature (°C) | % Substitution (S(_N)1) | % Elimination (E1) |
| tert-Butyl Bromide | 80% Ethanol / 20% Water | 25 | 80 | 20 |
| tert-Butyl Bromide | 80% Ethanol / 20% Water | 55 | 30 | 70 |
| tert-Butyl Bromide | Ethanol | 25 | 83 | 17 |
| tert-Butyl Bromide | tert-Butanol | 25 | 40 | 60 |
This data is illustrative and compiled from general principles of physical organic chemistry.
Experimental Protocols
Protocol for Favoring S(_N)1 Substitution: Synthesis of 1-Ethyl-1-methoxycyclohexane
This protocol is designed to maximize the yield of the substitution product by using a weakly basic nucleophile (methanol) at a controlled temperature.
Materials:
-
This compound
-
Anhydrous methanol (reagent grade)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add this compound.
-
Add a 10-fold molar excess of anhydrous methanol to the flask. The methanol will act as both the solvent and the nucleophile.
-
Stir the reaction mixture at room temperature (approximately 25°C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction may take several hours to days to reach completion at this temperature.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any HCl formed.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the methanol solvent using a rotary evaporator to yield the crude 1-ethyl-1-methoxycyclohexane.
-
Purify the product as necessary, for example, by fractional distillation.
Visualizations
Caption: Competing S(_N)1 and E1 reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination byproducts.
References
Technical Support Center: Optimizing SN1 Reaction Rates for Tertiary Alkyl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of your SN1 (Substitution Nucleophilic Unimolecular) reactions involving tertiary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: My SN1 reaction with a tertiary alkyl halide is proceeding very slowly. What are the most likely causes?
A1: The rate of an SN1 reaction is primarily dependent on three factors in order of importance: the structure of the alkyl halide, the stability of the leaving group, and the type of solvent.[1] For tertiary alkyl halides, which already form the most stable carbocations, a slow reaction rate is often due to a poor leaving group or a non-ideal solvent.[1][2]
Q2: How does the choice of leaving group affect the reaction rate?
A2: The leaving group is involved in the rate-determining step of the SN1 reaction.[1][3] A better leaving group will depart more readily, accelerating the formation of the carbocation and thus increasing the overall reaction rate.[1][3] Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure.[1][4] For halides, the reactivity order is I⁻ > Br⁻ > Cl⁻.[5]
Q3: What is the optimal solvent for an SN1 reaction with a tertiary alkyl halide?
A3: Polar protic solvents are ideal for SN1 reactions.[1][5][6] These solvents, such as water, alcohols, and carboxylic acids, can stabilize the carbocation intermediate through solvation, which lowers the activation energy of the rate-determining step.[1][7] The use of a more polar solvent can dramatically increase the reaction rate. For instance, the rate of solvolysis of 2-chloro-2-methylpropane (B56623) increases by a factor of 100,000 when changing the solvent from ethanol (B145695) to the more polar water.[2]
Q4: Does the concentration or strength of the nucleophile impact the rate of an SN1 reaction?
A4: For a pure SN1 reaction, the rate is independent of the concentration and strength of the nucleophile.[1][4][8] This is because the nucleophile is not involved in the rate-determining step (the formation of the carbocation).[1][8] However, using a strongly basic nucleophile can lead to competing elimination (E2) reactions, especially with heating.[2] While the rate is not affected, the concentration and identity of the nucleophile can influence the product distribution if multiple nucleophiles are present.
Q5: Can carbocation rearrangements occur with tertiary alkyl halides?
A5: While tertiary carbocations are already quite stable, rearrangements are still possible if a more stable carbocation can be formed. This is less common than with secondary carbocations but can occur in specific molecular structures. Always consider the possibility of hydride or alkyl shifts, which will lead to a product derived from the rearranged, more stable carbocation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow Reaction Rate | Poor Leaving Group: The leaving group is not sufficiently stable to depart at a reasonable rate. | - If possible, switch to a substrate with a better leaving group (e.g., from R-Cl to R-Br or R-I). - Consider converting an alcohol to a tosylate, which is an excellent leaving group. |
| Suboptimal Solvent: The solvent is not polar enough to effectively stabilize the carbocation intermediate. | - Use a more polar protic solvent. A mixture of water and an alcohol (e.g., ethanol, isopropanol) is often effective.[3][9] Increasing the proportion of water will increase the solvent polarity and the reaction rate.[10] | |
| Low Product Yield | Competing Elimination Reaction (E1): The reaction conditions favor the elimination of a proton to form an alkene. | - Use a weakly basic or neutral nucleophile. - Run the reaction at a lower temperature. |
| Carbocation Rearrangement: The initially formed carbocation rearranges to a more stable form, leading to an unexpected product. | - Analyze the product mixture carefully to identify any rearranged products. - If rearrangement is undesirable, a different synthetic route may be necessary. | |
| Reversibility of the First Step: The leaving group can recombine with the carbocation. | - Use a solvent that effectively solvates both the carbocation and the leaving group anion to discourage recombination. | |
| Formation of Multiple Products | Presence of Competing Nucleophiles: If the solvent can also act as a nucleophile (solvolysis), a mixture of products may be obtained. | - If a specific product is desired, use a nucleophile that is significantly more reactive than the solvent, and use it in a higher concentration. |
Data Presentation
Table 1: Relative Rates of Solvolysis of Alkyl Bromides
This table illustrates the profound effect of substrate structure on the SN1 reaction rate. Tertiary alkyl halides, like tert-Butyl bromide, react significantly faster than their secondary, primary, and methyl counterparts due to the increased stability of the tertiary carbocation intermediate.[8]
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[8]
Table 2: Effect of Solvent Polarity on SN1 Reaction Rate
The polarity of the solvent has a dramatic impact on the rate of an SN1 reaction. This table shows the relative rate of solvolysis of tert-butyl chloride in various ethanol-water mixtures. As the polarity of the solvent increases (with a higher percentage of water), the reaction rate increases significantly.
| Solvent (Ethanol:Water) | Relative Rate |
| 100:0 | 1 |
| 90:10 | 4 |
| 80:20 | 10 |
| 70:30 | 20 |
| 60:40 | 60 |
| 50:50 | 200 |
| 40:60 | 1,200 |
| 30:70 | 5,000 |
| 20:80 | 20,000 |
| 10:90 | 80,000 |
| 0:100 | 100,000 |
Note: These are approximate relative rates based on the principle that increasing solvent polarity accelerates SN1 reactions.
Experimental Protocols
Protocol 1: Monitoring SN1 Reaction Kinetics by Titration
This protocol allows for the determination of the reaction rate by monitoring the production of HBr or HCl over time.
Materials:
-
Tertiary alkyl halide (e.g., 2-bromo-2-methylpropane (B165281) or 2-chloro-2-methylpropane)
-
Solvent (e.g., a mixture of 2-propanol and water)[9]
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M)
-
Acid-base indicator (e.g., phenolphthalein (B1677637) or bromothymol blue)[10][11]
-
Erlenmeyer flask
-
Burette
-
Stir plate and stir bar
-
Stopwatch
Procedure:
-
Prepare the desired solvent mixture (e.g., 60% 2-propanol in water).[9]
-
To an Erlenmeyer flask, add a specific volume of the solvent mixture.
-
Add a few drops of the acid-base indicator.
-
Add a small, precise volume of the standardized NaOH solution. The solution should now be basic (e.g., pink with phenolphthalein).[10]
-
Initiate the reaction by adding a known amount of the tertiary alkyl halide to the flask and simultaneously start the stopwatch.
-
Stir the mixture continuously.
-
Record the time it takes for the indicator to change color (e.g., from pink to colorless), which signifies that the initially added base has been neutralized by the acid produced in the reaction.
-
Immediately add another precise volume of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several intervals to collect data on the amount of acid produced over time.
-
The rate of the reaction can be determined by plotting the concentration of the alkyl halide remaining versus time.
Protocol 2: Analysis of SN1 Product Ratios by Gas Chromatography (GC)
This protocol is useful for determining the product distribution when competing nucleophiles are present.
Materials:
-
Reaction mixture from the SN1 reaction
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph (GC) with an appropriate column
-
Vials for sample injection
Procedure:
-
Once the SN1 reaction is complete, quench the reaction (e.g., by adding ice-cold water).
-
Extract the organic products into a suitable solvent (e.g., diethyl ether) using a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer with a drying agent like anhydrous sodium sulfate.
-
Carefully decant the dried organic solution into a clean vial.
-
Analyze the product mixture by injecting a small sample into the gas chromatograph.
-
The retention times of the peaks can be used to identify the different products (by comparing with known standards), and the area under each peak corresponds to the relative amount of each product.[12]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. amherst.edu [amherst.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainkart.com [brainkart.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. Solved Studying Sn1 Reactions--Organic Chemistry In this | Chegg.com [chegg.com]
- 10. oliphantscienceawards.com.au [oliphantscienceawards.com.au]
- 11. books.rsc.org [books.rsc.org]
- 12. Solved Background By the time you do this experiment we will | Chegg.com [chegg.com]
Technical Support Center: Grignard Reactions with 1-Chloro-1-ethylcyclohexane
Welcome to the technical support center for troubleshooting Grignard reactions involving 1-Chloro-1-ethylcyclohexane. This resource is designed for researchers, scientists, and professionals in drug development to navigate the specific challenges associated with this sterically hindered tertiary alkyl halide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation and reaction of 1-ethylcyclohexylmagnesium chloride.
FAQs
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Initiation failure with tertiary alkyl chlorides is a frequent challenge. The primary reasons include the high strength of the C-Cl bond and the passivating magnesium oxide (MgO) layer on the magnesium turnings.
-
Inactive Magnesium Surface: The MgO layer prevents the alkyl halide from reacting with the magnesium metal.
-
Solution: Activate the magnesium surface prior to adding the alkyl halide. Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings in a dry flask can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can effectively remove the oxide layer. The disappearance of the iodine's brown color or the evolution of ethylene (B1197577) gas signals successful activation.[1]
-
-
-
Slow Reaction Rate: The C-Cl bond is stronger than C-Br or C-I bonds, leading to a slower reaction rate and difficulty in initiation.[1]
-
Solution: Use of additives can significantly enhance the reaction rate.
-
"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can dramatically improve the reaction's success. LiCl helps to break down passivating layers on the magnesium surface and increases the solubility and reactivity of the Grignard reagent.[2]
-
-
Q2: I'm observing a very low yield for my Grignard reaction. How can I improve it?
A2: Low yields with this compound are often due to competing side reactions or incomplete formation of the Grignard reagent.
-
Side Reactions:
-
Elimination (E2): Tertiary alkyl halides are prone to elimination to form an alkene (1-ethylcyclohexene in this case).
-
Solution: Maintain a low reaction temperature during the formation of the Grignard reagent. Slow, dropwise addition of the this compound to the magnesium suspension is also crucial.
-
-
Wurtz Coupling: The formed Grignard reagent can react with the starting alkyl halide to produce a dimer (1,1'-diethyl-1,1'-bicyclohexane).
-
Solution: Slow addition of the alkyl halide helps to keep its concentration low, minimizing the rate of the Wurtz coupling reaction.
-
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent.
-
Solution: Tetrahydrofuran (B95107) (THF) is generally superior to diethyl ether for preparing Grignard reagents from less reactive chlorides due to its higher solvating power.[3]
-
Q3: What are "Turbo-Grignard" reagents and why are they effective with tertiary chlorides?
A3: "Turbo-Grignard" reagents are prepared by conducting the Grignard formation in the presence of lithium chloride (LiCl). LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This enhanced reactivity is particularly beneficial for less reactive alkyl halides like this compound. The presence of LiCl can significantly accelerate the reaction and improve yields.[2][4][5]
Quantitative Data Summary
| Alkyl Halide Type | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range (%) | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable. |
| Alkyl Bromide (R-Br) | High | ~285 | 80-90% | A good balance of reactivity and stability. |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring activation or additives like LiCl for good yields.[1] |
Experimental Protocols
Protocol 1: Preparation of 1-ethylcyclohexylmagnesium chloride (Grignard Reagent)
This protocol describes the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Anhydrous Lithium Chloride (optional, for "Turbo-Grignard")
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. If using, add anhydrous lithium chloride (1.2 equivalents). Add a single crystal of iodine.
-
Initiation: Add a small portion of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension.
-
Reaction: The reaction may require gentle warming to initiate. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
Protocol 2: Reaction of 1-ethylcyclohexylmagnesium chloride with Acetone (B3395972)
This protocol details the reaction of the prepared Grignard reagent with acetone to form 1-(1-ethylcyclohexyl)ethanol.
Materials:
-
1-ethylcyclohexylmagnesium chloride solution in THF (from Protocol 1)
-
Anhydrous acetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Electrophile: Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Below are diagrams illustrating the key processes involved in troubleshooting and executing Grignard reactions with this compound.
Caption: Troubleshooting workflow for Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing alkene formation in reactions of 1-Chloro-1-ethylcyclohexane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-1-ethylcyclohexane, focusing on minimizing the formation of alkene byproducts in substitution reactions.
Troubleshooting Guide: Minimizing Alkene Formation
Q1: My reaction with this compound is producing a high yield of alkenes (1-ethylcyclohexene and ethylidenecyclohexane) instead of the desired substitution product. What are the likely causes and how can I fix this?
A1: High alkene formation during reactions with this compound, a tertiary alkyl halide, is a common issue arising from the competition between SN1 (substitution) and E1 (elimination) reaction pathways. Both reactions proceed through a common carbocation intermediate.[1][2][3][4][5] To favor the SN1 pathway and minimize elimination, consider the following factors:
-
Temperature: Elevated temperatures significantly favor elimination (E1) over substitution (SN1).[1][2][6][7][8] This is because elimination reactions generally have a higher activation energy and are entropically favored.[2][8]
-
Nucleophile/Base: The choice and concentration of your nucleophile are critical.
-
Weakly Basic Nucleophiles: Use a nucleophile that is weakly basic. Strong bases will favor the E2 elimination pathway, and even for the competing SN1/E1 pathways, a more basic nucleophile can increase the likelihood of proton abstraction from the carbocation intermediate.[3][9][10]
-
Nucleophile Concentration: While the SN1 reaction rate is theoretically independent of the nucleophile concentration, in practice, using a higher concentration of a good, weakly basic nucleophile can help trap the carbocation intermediate before it has a chance to eliminate a proton.
-
-
Solvent: The solvent plays a crucial role in stabilizing the carbocation intermediate.
-
Polar Protic Solvents: These solvents (e.g., water, alcohols, carboxylic acids) are essential for SN1/E1 reactions as they can stabilize the carbocation intermediate through solvation.[4][11][12][13]
-
Solvent Polarity: The polarity of the solvent can influence the E1/SN1 ratio. In some cases, decreasing the solvent polarity has been shown to decrease the amount of alkene formed.[1]
-
Q2: I have tried lowering the temperature, but the reaction is too slow. What else can I do to favor substitution?
A2: If lowering the temperature makes the reaction impractically slow, you can try a combination of the following strategies:
-
Optimize Solvent Choice: While polar protic solvents are necessary, you can experiment with different solvents within this class. For example, aqueous mixtures (e.g., 80% ethanol) can influence the product ratio.[1] The key is to find a solvent that sufficiently stabilizes the carbocation for SN1 to occur without excessively promoting the E1 pathway.
-
Use a Good, Non-Basic Nucleophile: Employ a nucleophile that is known to be effective in SN1 reactions but is also a very weak base. For instance, azide (B81097) (N₃⁻) or cyanide (CN⁻) are good nucleophiles that are less basic than hydroxide (B78521) or alkoxides.
-
Common Ion Effect: The addition of a soluble salt containing the same anion as the leaving group (in this case, a chloride salt) can sometimes suppress the SN1 reaction by the common ion effect, but this is unlikely to selectively favor substitution over elimination as both proceed from the same intermediate. Its effect on the product ratio is not straightforward.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to elimination reactions?
A1: this compound is a tertiary alkyl halide. Tertiary alkyl halides readily undergo ionization to form a relatively stable tertiary carbocation intermediate.[4][9] This carbocation is the common intermediate for both SN1 and E1 pathways. Once formed, the carbocation can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1).[2][3][5] The formation of a stable, more substituted alkene also drives the elimination pathway.[2][14]
Q2: What are the expected alkene byproducts from the elimination of this compound?
A2: The E1 reaction of this compound can produce two main alkene isomers: 1-ethylcyclohexene (B74122) (the more substituted and generally major product according to Zaitsev's rule) and ethylidenecyclohexane.
Q3: How does temperature quantitatively affect the SN1/E1 product ratio?
Data Presentation: Effect of Reaction Conditions on Product Distribution for Tertiary Alkyl Halides
| Substrate | Nucleophile/Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) |
| tert-Butyl Bromide | Dry Ethanol | Not specified | 81 | 19 |
| tert-Amyl Bromide | Water (Hydrolysis) | Cold | ~67 | ~33 |
| tert-Amyl Bromide | Water (Hydrolysis) | Reflux | 0 | 100 |
| tert-Butyl Chloride | Water | 25 | High (Major) | Low (Minor) |
| tert-Butyl Chloride | Water | 95 | Low (Minor) | High (Major) |
Note: This table presents representative data for similar tertiary alkyl halides to illustrate the general principles, as specific quantitative data for this compound was not found in the initial search.
Experimental Protocols
Protocol: Minimizing Alkene Formation in the Synthesis of 1-Ethyl-1-methoxycyclohexane
This protocol details a method for the substitution reaction of this compound with methanol (B129727), aiming to maximize the yield of the SN1 product (1-ethyl-1-methoxycyclohexane) while minimizing the formation of alkene byproducts.
Materials:
-
This compound
-
Anhydrous Methanol (reagent grade)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser (used for maintaining a controlled low temperature with a cooling bath)
-
Magnetic stirrer and stir bar
-
Ice-water bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and allow the methanol to cool to 0-5 °C with gentle stirring.
-
Addition of Substrate: Slowly add 5.0 g of this compound to the cooled methanol over 5-10 minutes to dissipate any heat of solution.
-
Reaction: Maintain the reaction mixture at 0-5 °C with continuous stirring. Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC-MS. The reaction is expected to be slow at this temperature; allow it to proceed for 24-48 hours or until the starting material is consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with 50 mL of a saturated sodium bicarbonate solution to neutralize any acid formed, followed by 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS to determine the ratio of the substitution product (1-ethyl-1-methoxycyclohexane) to the elimination products (1-ethylcyclohexene and ethylidenecyclohexane).
Visualizations
Competing SN1 and E1 Pathways for this compound
Caption: Competing SN1 and E1 reaction pathways for this compound.
Experimental Workflow for Minimizing Alkene Formation
Caption: Logical workflow for optimizing reaction conditions to favor substitution over elimination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Organic Chemistry: Sn1E1 Reactions: SN1 and E1 Reactions | SparkNotes [sparknotes.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. SN1 reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedure for 1-Chloro-1-ethylcyclohexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions producing 1-Chloro-1-ethylcyclohexane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction to synthesize this compound?
A1: A common laboratory synthesis involves the reaction of 1-ethylcyclohexanol (B155962) with concentrated hydrochloric acid (HCl). This reaction proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism, where the hydroxyl group is protonated, leaves as a water molecule to form a stable tertiary carbocation, which is then attacked by the chloride ion.
Q2: What are the main steps in a standard workup for this reaction?
A2: A typical workup involves:
-
Quenching the Reaction: Carefully adding the reaction mixture to ice-cold water.
-
Phase Separation: Transferring the mixture to a separatory funnel to separate the organic layer (containing the product) from the aqueous layer.
-
Washing the Organic Layer: Sequentially washing the organic layer with water, a weak base (like sodium bicarbonate solution) to neutralize excess acid, and finally with brine (saturated sodium chloride solution) to aid in drying.
-
Drying the Organic Layer: Treating the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Removing the extraction solvent using a rotary evaporator.
-
Purification (Optional): Further purification by distillation if necessary.
Q3: Why is it important to wash the organic layer with sodium bicarbonate solution?
A3: The reaction is conducted in the presence of excess concentrated HCl. The sodium bicarbonate wash neutralizes this excess acid. This is crucial because residual acid can cause decomposition of the product over time and can interfere with subsequent reactions or analyses.
Q4: What is the purpose of the final brine wash?
A4: The brine wash helps to remove the bulk of the dissolved water from the organic layer before the addition of a drying agent. This makes the final drying step more efficient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the HCl is sufficiently concentrated. - Allow for a longer reaction time or gentle heating if necessary. |
| Loss of product during workup. | - Ensure complete phase separation; do not discard the organic layer prematurely. - Avoid overly vigorous extractions that can lead to product loss in the aqueous phase. | |
| Milky/Cloudy Organic Layer After Workup (Emulsion) | Formation of a stable emulsion between the organic and aqueous layers. | - Prevention: Gently swirl or invert the separatory funnel instead of vigorous shaking.[1] - Breaking an Emulsion: - Let the mixture stand for a period to allow for separation. - Add a small amount of brine or solid sodium chloride to increase the ionic strength of the aqueous layer.[1][2] - Gently stir the emulsion with a glass rod. - For stubborn emulsions, filter the entire mixture through a pad of Celite.[2] - As a last resort, centrifugation can be effective.[3] |
| Product is Contaminated with Starting Material (1-ethylcyclohexanol) | Incomplete reaction. | - Increase reaction time or use a larger excess of HCl. |
| Inefficient washing. | - The starting alcohol has some water solubility.[4] Ensure thorough washing with water to remove unreacted alcohol. | |
| Product is Contaminated with Alkene Byproduct (1-ethylcyclohexene) | Elimination (E1) side reaction. | - The SN1 reaction is often accompanied by some E1 elimination. To minimize this, keep the reaction temperature as low as possible. |
| Wet Product (presence of water) | Inefficient drying. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4). - Allow adequate contact time between the organic layer and the drying agent with occasional swirling. |
Experimental Protocols
Synthesis of this compound from 1-Ethylcyclohexanol
Materials:
-
1-ethylcyclohexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a fume hood, add 1-ethylcyclohexanol to a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to cool.
-
Addition of HCl: Slowly add an excess of cold, concentrated HCl to the cooled alcohol with stirring.
-
Reaction: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup - Quenching and Extraction:
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to the separatory funnel to extract the product.
-
Gently invert the funnel several times, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer with deionized water. Separate the layers.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize any remaining acid. You may observe some gas evolution (CO₂). Separate the layers.
-
Wash the organic layer with brine. Separate the layers.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate, and gently swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Solvent Removal:
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Characterization:
-
Determine the yield of the crude this compound.
-
Characterize the product using techniques such as NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.
-
Data Presentation
While specific yields can vary based on reaction scale and conditions, a well-executed reaction and workup can be expected to produce a high yield of this compound. For a similar reaction, the synthesis of chlorocyclohexane (B146310) from cyclohexanol, yields as high as 97.9% have been reported.[5]
| Parameter | Expected Outcome | Notes |
| Yield | > 90% | Dependent on complete reaction and careful workup. |
| Purity (by GC-MS) | > 95% | Main impurities may include unreacted starting material and the elimination byproduct (1-ethylcyclohexene). |
| Appearance | Colorless to pale yellow liquid | A darker color may indicate impurities or decomposition. |
Visualizations
References
Technical Support Center: NMR Analysis of 1-Chloro-1-ethylcyclohexane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are identifying impurities in 1-Chloro-1-ethylcyclohexane via Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting and FAQs
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: For a pure sample of this compound, you should expect to see signals corresponding to the ethyl group and the cyclohexane (B81311) ring protons. The electron-withdrawing effect of the chlorine atom will cause protons on adjacent carbons to shift downfield (to a higher ppm value).
Based on analogous compounds like chlorocyclohexane, the expected ¹H NMR spectrum in CDCl₃ would show:
-
A triplet signal for the methyl group (-CH₃) of the ethyl substituent, typically found upfield.
-
A quartet signal for the methylene (B1212753) group (-CH₂-) of the ethyl substituent.
-
A complex series of multiplets for the ten protons of the cyclohexane ring. The protons on the carbon adjacent to the chlorine-bearing carbon (C2 and C6) are expected to be the most downfield of the ring protons.
Q2: I see extra peaks in my ¹H NMR spectrum. What could they be?
A2: Extra peaks in your spectrum are indicative of impurities. Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents from the reaction or workup. The most common impurities to consider are 1-ethylcyclohexanol (B155962) (starting material), 1-ethylcyclohexene (B74122) (elimination byproduct), and residual solvents.
Q3: How can I identify the starting material, 1-ethylcyclohexanol, in my sample?
A3: The presence of 1-ethylcyclohexanol as an impurity can be confirmed by a characteristic broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl (-OH) proton. This peak's chemical shift can vary but is often found between 1.5 and 4.0 ppm. The other signals of 1-ethylcyclohexanol will be similar to the product but will lack the significant downfield shift caused by the chlorine atom.
Q4: My spectrum shows signals in the olefinic region (around 5-6 ppm). What does this indicate?
A4: Signals in the 5-6 ppm region are characteristic of vinylic protons (protons on a carbon-carbon double bond). This strongly suggests the presence of 1-ethylcyclohexene, which is a common byproduct formed through an elimination reaction. You would expect to see a signal around 5.4 ppm for the vinylic proton of 1-ethylcyclohexene.
Q5: I suspect residual solvent peaks. What are the common chemical shifts for solvents?
A5: Residual solvents are a frequent source of impurity signals in NMR spectra. The chemical shifts of these solvents can vary slightly depending on the primary deuterated solvent used. For spectra recorded in CDCl₃, common residual solvent peaks include:
-
Chloroform (B151607) (CHCl₃): 7.26 ppm (residual non-deuterated solvent)
-
Water (H₂O): ~1.56 ppm (can vary)
-
Acetone: 2.17 ppm
-
Diethyl ether: 1.21 ppm (triplet) and 3.48 ppm (quartet)
-
Hexane: ~0.88 ppm and ~1.25 ppm
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts for this compound and its common impurities in CDCl₃.
| Compound | Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ethyl -CH₃ | ~ 0.9 - 1.1 | Triplet (t) |
| Ethyl -CH₂- | ~ 1.8 - 2.1 | Quartet (q) | |
| Cyclohexane Ring H's | ~ 1.2 - 2.2 | Multiplet (m) | |
| 1-Ethylcyclohexanol | Hydroxyl -OH | ~ 1.5 - 4.0 (variable) | Broad Singlet |
| Ethyl & Ring H's | ~ 0.9 - 1.7 | Multiplets | |
| 1-Ethylcyclohexene | Vinylic -C=CH- | ~ 5.4 - 5.6 | Broad Singlet |
| Ethyl & Ring H's | ~ 0.9 - 2.2 | Multiplets |
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
Fourier transform the resulting Free Induction Decay (FID) to obtain the spectrum.
-
-
Data Processing:
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using ¹H NMR spectroscopy.
Caption: Workflow for impurity identification in this compound via ¹H NMR.
Handling and safety precautions for 1-Chloro-1-ethylcyclohexane
Disclaimer: The following information is provided for guidance and is based on the best available data. A specific Safety Data Sheet (SDS) for 1-Chloro-1-ethylcyclohexane was not available. Therefore, safety and handling precautions are derived from data for the closely related compound, 1-Chloro-1-methylcyclohexane, and general knowledge of haloalkanes. Users should exercise caution and handle this chemical with the assumption that it has similar hazards.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of this compound.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C8H15Cl[1][2] |
| Molecular Weight | 146.66 g/mol [1][2] |
| CAS Number | 1445-98-3[1][2] |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in a nucleophilic substitution reaction. | Reaction conditions not optimal: Temperature may be too low, or the nucleophile may not be strong enough. | Increase the reaction temperature. Consider using a stronger nucleophile. Ensure all reagents are pure and dry. |
| Formation of an unexpected alkene product. | Elimination reaction is competing with substitution: This is common with tertiary haloalkanes, especially in the presence of a strong, bulky base or at elevated temperatures. | Use a less hindered, weaker base. Lower the reaction temperature to favor substitution over elimination. |
| Reaction mixture turns dark or forms a precipitate. | Decomposition of the haloalkane or side reactions: this compound may be unstable under certain conditions (e.g., presence of strong Lewis acids or bases, prolonged heating). | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the reaction is performed at the appropriate temperature and for the recommended time. Analyze the precipitate to identify the byproduct. |
| Difficulty in isolating the product. | Similar boiling points of product and starting material or solvent. | Utilize fractional distillation for separation. If boiling points are very close, consider column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar compounds, this compound is expected to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: It is recommended to wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the compound should be done in a well-ventilated fume hood.
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents and strong bases.
Q4: What should I do in case of a spill?
A4: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Q5: What is the appropriate first aid response to exposure?
A5:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Validation & Comparative
Interpreting the ¹H NMR Spectrum of 1-Chloro-1-ethylcyclohexane: A Comparative Guide
Predicted ¹H NMR Spectrum of 1-Chloro-1-ethylcyclohexane
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the chlorine atom and the overall molecular structure. Due to rapid chair-chair interconversion of the cyclohexane (B81311) ring at room temperature, the axial and equatorial protons on the same carbon are averaged, leading to broader, less-defined multiplets for the cyclohexane ring protons.
Here is a summary of the predicted ¹H NMR data for this compound:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 1.05 | Triplet (t) | 3H | -CH₂CH₃ |
| b | 1.50 - 1.80 | Multiplet (m) | 10H | Cyclohexane ring protons (-CH₂)₅ |
| c | 1.95 | Quartet (q) | 2H | -CH₂ CH₃ |
Structural Visualization
The following diagram illustrates the structure of this compound with protons labeled to correspond with the predicted ¹H NMR data.
Caption: Molecular structure of this compound with proton assignments.
Comparative Analysis
To provide context for the predicted spectrum of this compound, we can compare it to the known or predicted spectra of similar molecules.
1. 1-Chloro-1-methylcyclohexane (B1295254):
This compound is a close analog, differing only by a methyl group instead of an ethyl group. The primary difference in its ¹H NMR spectrum would be the absence of the quartet and triplet signals from the ethyl group. Instead, a singlet would be observed for the methyl protons.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 1.55 | Singlet (s) | 3H | -CH₃ |
| b | 1.50 - 1.70 | Multiplet (m) | 10H | Cyclohexane ring protons (-CH₂)₅ |
The singlet for the methyl group in 1-chloro-1-methylcyclohexane is expected to be slightly downfield compared to the triplet of the ethyl group in this compound due to the direct attachment to the carbon bearing the chlorine atom.
2. 1-Bromo-1-ethylcyclohexane (B14745128):
Replacing the chlorine atom with a bromine atom would also influence the chemical shifts. Bromine is less electronegative than chlorine, which would result in an upfield (lower ppm) shift for the adjacent protons.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 1.00 | Triplet (t) | 3H | -CH₂CH₃ |
| b | 1.45 - 1.75 | Multiplet (m) | 10H | Cyclohexane ring protons (-CH₂)₅ |
| c | 2.05 | Quartet (q) | 2H | -CH₂ CH₃ |
The methylene (B1212753) quartet in 1-bromo-1-ethylcyclohexane is predicted to be slightly downfield compared to its chloro-analog due to the deshielding effect of the bromine atom, although the effect is less pronounced than that of chlorine.
Experimental Protocol for ¹H NMR Spectroscopy
The data presented in this guide is based on standard ¹H NMR spectroscopic methods. A typical experimental protocol is as follows:
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added, which is set to 0.00 ppm.
-
NMR Tube: The solution is transferred to a 5 mm NMR tube. The tube is capped and carefully placed in the NMR spectrometer's probe.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Parameters: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A number of scans (typically 8 to 64) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS. The signals are integrated to determine the relative ratios of the different types of protons.
The following workflow illustrates the general process of obtaining and interpreting a ¹H NMR spectrum.
Caption: A generalized workflow for acquiring and interpreting a ¹H NMR spectrum.
Navigating the Complexities of 13C NMR: A Comparative Guide to Peak Assignment in 1-Chloro-1-ethylcyclohexane
For researchers, scientists, and professionals in drug development, accurately assigning nuclear magnetic resonance (NMR) signals is paramount for structural elucidation. This guide provides a comparative analysis of the 13C NMR spectrum of 1-chloro-1-ethylcyclohexane, offering insights into the influence of substituents on chemical shifts within a cyclohexane (B81311) framework. Due to the absence of publicly available experimental data for this compound, this guide presents a predicted spectrum based on established substituent effects, alongside experimental data for relevant comparative compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the local electronic environment of each carbon atom. In substituted cyclohexanes, the introduction of electron-withdrawing groups or alkyl chains leads to predictable downfield or upfield shifts. The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data for ethylcyclohexane (B155913) and chlorocyclohexane (B146310).
| Carbon Atom | This compound (Predicted δ, ppm) | Ethylcyclohexane (Experimental δ, ppm) | Chlorocyclohexane (Experimental δ, ppm) |
| C1 | 75-80 | 36.1 | 60.3 |
| C2, C6 | 35-40 | 33.2 | 36.5 |
| C3, C5 | 22-26 | 26.5 | 25.4 |
| C4 | 24-28 | 26.8 | 26.8 |
| -CH2- (ethyl) | 30-35 | 28.9 | - |
| -CH3 (ethyl) | 8-12 | 11.0 | - |
Note: The chemical shifts for this compound are predicted based on the additive effects of the chloro and ethyl substituents observed in chlorocyclohexane and ethylcyclohexane, respectively.
Deciphering the Signals: A Logical Approach to Peak Assignment
The assignment of 13C NMR peaks in substituted cyclohexanes follows a logical progression based on the expected electronic effects of the substituents. The quaternary carbon (C1) bearing the electronegative chlorine atom is expected to be the most deshielded, appearing furthest downfield. The carbons alpha to the substitution (C2 and C6) will also experience a downfield shift, though to a lesser extent. Carbons further away (beta and gamma) will be less affected. The ethyl group's carbons will have characteristic shifts, with the methyl group appearing significantly upfield.
Caption: Logical workflow for assigning 13C NMR peaks of this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe.
3. Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm to cover the full range of carbon chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
By following this structured approach and utilizing comparative data, researchers can confidently assign the 13C NMR spectra of substituted cyclohexanes, a critical step in the verification of molecular structures in drug discovery and organic synthesis.
Mass Spectrometry Fragmentation Analysis: 1-Chloro-1-ethylcyclohexane vs. Alternative Halogenated Cycloalkanes
A Comparative Guide for Researchers
In the landscape of drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-chloro-1-ethylcyclohexane against other relevant halogenated cycloalkanes. The data presented herein, supported by established fragmentation principles, serves as a practical reference for researchers engaged in the identification and characterization of similar chemical entities.
Comparison of Fragmentation Patterns
The fragmentation of this compound under electron ionization is predicted to be guided by the established principles of alkyl halide fragmentation, primarily involving the loss of the chlorine atom and alpha-cleavage.[1][2][3] The presence of chlorine, with its characteristic isotopic distribution (35Cl and 37Cl in an approximate 3:1 ratio), is expected to produce distinctive M and M+2 peaks for chlorine-containing fragments.[4][5]
Below is a summary of the expected major fragments for this compound compared with the known fragmentation of 1-chloro-1-methylcyclohexane (B1295254) and the general pattern for cyclohexane (B81311).
| m/z | Proposed Fragment Ion (this compound) | Proposed Fragment Ion (1-Chloro-1-methylcyclohexane) | Proposed Fragment Ion (Cyclohexane) | Fragmentation Pathway |
| 146/148 | [C8H15Cl]+• | - | - | Molecular Ion (M+•) |
| 132/134 | - | [C7H13Cl]+• | - | Molecular Ion (M+•) |
| 117 | [C8H15]+ | - | - | Loss of •Cl |
| 111 | [C6H8Cl]+ | - | - | Loss of •C2H5 (Alpha-cleavage) |
| 97 | - | [C7H13]+ | - | Loss of •Cl |
| 97 | - | [C6H8Cl]+ | - | Loss of •CH3 (Alpha-cleavage) |
| 84 | - | - | [C6H12]+• | Molecular Ion (M+•) |
| 83 | [C6H11]+ | [C6H11]+ | [C6H11]+ | Loss of •H from Cyclohexyl cation |
| 69 | [C5H9]+ | [C5H9]+ | [C5H9]+ | Ring fragmentation |
| 56 | - | - | [C4H8]+• | Loss of C2H4 from M+• |
| 55 | [C4H7]+ | [C4H7]+ | [C4H7]+ | Ring fragmentation |
| 41 | [C3H5]+ | [C3H5]+ | [C3H5]+ | Ring fragmentation |
| 29 | [C2H5]+ | - | - | Ethyl cation from alpha-cleavage |
Key Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways:
-
Molecular Ion Formation : The initial impact of high-energy electrons will dislodge an electron from the molecule, most likely a non-bonding electron from the chlorine atom, to form the molecular ion [C8H15Cl]+•.[1] Due to the isotopic abundance of chlorine, this will be observed as peaks at m/z 146 and 148.
-
Loss of Chlorine Radical : A common fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond, resulting in the loss of a chlorine radical (•Cl) to form a stable tertiary carbocation at m/z 111.[1][2]
-
Alpha-Cleavage : This pathway involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the halogen.[1][3] For this compound, this can occur in two ways:
-
Loss of an ethyl radical (•C2H5) to yield a chlorine-containing fragment at m/z 111/113.
-
Loss of a cyclohexyl radical to form an ethyl-chloro cation, though this is generally less favored.
-
-
Ring Fragmentation : Subsequent fragmentation of the cyclohexyl ring structure, particularly after the loss of the chlorine atom, will lead to a cascade of smaller carbocations, typically showing losses of ethene (28 Da), giving rise to characteristic peaks at m/z 83, 69, 55, and 41.[6][7]
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
Objective: To obtain the mass spectrum of this compound to determine its fragmentation pattern.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
Helium carrier gas.
-
Capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas Flow Rate: 1 mL/min (Helium).
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 20 - 200.
-
Solvent Delay: 3 minutes.
-
-
Data Acquisition: Acquire the mass spectrum of the peak corresponding to the elution of this compound.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Primary fragmentation pathways of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-1-ethylcyclohexane in Nucleophilic Substitution and Elimination Reactions
For Immediate Release
In the landscape of synthetic chemistry and drug development, the choice of alkyl halide can profoundly influence reaction outcomes, dictating reaction rates, product distributions, and overall efficiency. This guide provides a detailed comparative analysis of the reactivity of two tertiary alkyl halides: 1-chloro-1-ethylcyclohexane and 1-bromo-1-ethylcyclohexane (B14745128). This objective comparison, supported by established chemical principles and generalized experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Executive Summary
Both this compound and 1-bromo-1-ethylcyclohexane are tertiary alkyl halides, and as such, their reactivity is dominated by first-order nucleophilic substitution (SN1) and first-order elimination (E1) mechanisms. The primary determinant of their relative reactivity is the nature of the halogen leaving group. Bromine is a better leaving group than chlorine due to its lower electronegativity and larger atomic size, which allows it to better stabilize the negative charge in the transition state and as the bromide ion. Consequently, 1-bromo-1-ethylcyclohexane is expected to react faster than this compound in both SN1 and E1 reactions under identical conditions.
Reactivity Comparison: A Theoretical Framework
The SN1 and E1 reactions of tertiary alkyl halides proceed through a common rate-determining step: the formation of a carbocation intermediate. The stability of this tertiary carbocation is a key factor, and in the case of 1-halo-1-ethylcyclohexane, the formation of the 1-ethylcyclohexyl cation is the slow step.
The energy profile of this rate-determining step is significantly influenced by the carbon-halogen bond strength and the stability of the resulting halide ion. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a more stable, weaker base than the chloride ion. This combination of factors leads to a lower activation energy for the formation of the carbocation from 1-bromo-1-ethylcyclohexane, resulting in a faster reaction rate.
Quantitative Data from Analogous Systems
| Alkyl Halide (t-RX) | Leaving Group | Relative Rate of Solvolysis (SN1) |
| t-Butyl Fluoride | F⁻ | 1 |
| t-Butyl Chloride | Cl⁻ | 3.4 x 10⁴ |
| t-Butyl Bromide | Br⁻ | 1.3 x 10⁶ |
| t-Butyl Iodide | I⁻ | 3.0 x 10⁶ |
This data is generalized from various sources for illustrative purposes.
As the table indicates, the rate of solvolysis for t-butyl bromide is significantly faster than that for t-butyl chloride, a trend that is directly applicable to the comparison of 1-bromo- and this compound.
Product Distribution in SN1 and E1 Reactions
Both SN1 and E1 reactions proceed from the same carbocation intermediate, leading to a mixture of substitution and elimination products. The ratio of these products is influenced by factors such as the nature of the solvent, temperature, and the structure of the substrate.
-
SN1 Products: In a nucleophilic solvent (solvolysis), such as ethanol (B145695), the substitution product would be 1-ethoxy-1-ethylcyclohexane.
-
E1 Products: The elimination reaction will primarily follow Zaitsev's rule, leading to the most substituted alkene. In this case, the major elimination product would be 1-ethylcyclohex-1-ene, with a smaller amount of (ethylidene)cyclohexane.
Heating the reaction mixture generally favors the E1 pathway over the SN1 pathway.
Experimental Protocols
The following is a generalized experimental protocol for comparing the solvolysis rates of 1-chloro- and 1-bromo-1-ethylcyclohexane. This method is adapted from established procedures for measuring the kinetics of SN1 reactions of tertiary alkyl halides.
Objective: To determine and compare the pseudo-first-order rate constants for the solvolysis of this compound and 1-bromo-1-ethylcyclohexane in aqueous ethanol.
Materials:
-
This compound
-
1-bromo-1-ethylcyclohexane
-
Ethanol (95%)
-
Distilled water
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) aqueous ethanol solution by mixing equal volumes of 95% ethanol and distilled water.
-
Reaction Setup:
-
Place a known volume (e.g., 50 mL) of the aqueous ethanol solvent into a flask.
-
Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Carefully add a small, precise volume of 0.1 M NaOH solution from a burette until the solution just turns blue (basic). Record this initial volume.
-
Equilibrate the flask in a constant temperature water bath (e.g., 25°C).
-
-
Initiation of Reaction:
-
Add a small, known amount (e.g., 0.1 mL) of either this compound or 1-bromo-1-ethylcyclohexane to the flask and start a timer immediately. This is time t=0.
-
-
Titration and Data Collection:
-
The solvolysis reaction produces HCl or HBr, which will neutralize the added NaOH and turn the indicator back to yellow.
-
As the reaction proceeds, periodically add known volumes of 0.1 M NaOH to maintain the blue color. Record the time at which each addition is made and the total volume of NaOH added.
-
-
Data Analysis:
-
The amount of haloalkane that has reacted at time 't' is proportional to the amount of NaOH consumed.
-
Plot ln([RX]t/[RX]0) versus time, where [RX]0 is the initial concentration of the alkyl halide and [RX]t is the concentration at time t. The slope of this line will be -k, where k is the pseudo-first-order rate constant.
-
-
Comparison: Repeat the experiment under identical conditions for the other alkyl halide. Compare the calculated rate constants to determine the relative reactivity.
Visualizing the Reaction Pathways and Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the SN1/E1 reaction mechanism and the experimental workflow.
Caption: General mechanism for SN1 and E1 reactions of 1-halo-1-ethylcyclohexane.
Caption: Experimental workflow for comparing the solvolysis rates.
Conclusion
The fundamental principles of physical organic chemistry provide a clear prediction for the relative reactivity of 1-chloro- and 1-bromo-1-ethylcyclohexane. The superior leaving group ability of bromide compared to chloride dictates that 1-bromo-1-ethylcyclohexane will undergo SN1 and E1 reactions at a significantly faster rate . This increased reactivity should be a primary consideration for chemists designing synthetic routes where the timing and efficiency of nucleophilic substitution or elimination are critical. The provided experimental protocol offers a robust framework for quantifying this reactivity difference in a laboratory setting.
A Comparative Analysis of SN1 Reaction Rates: 1-Chloro-1-ethylcyclohexane vs. Secondary Halides
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative SN1 reaction kinetics of a tertiary cycloalkyl halide and representative secondary halides, supported by experimental data and protocols.
The unimolecular nucleophilic substitution (SN1) reaction is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. The rate of this reaction is fundamentally dictated by the stability of the carbocation intermediate formed in the rate-determining step. This guide provides a comparative analysis of the SN1 reaction rate of the tertiary halide, 1-chloro-1-ethylcyclohexane, against a range of secondary halides. This comparison is crucial for understanding reaction mechanisms, predicting outcomes, and designing efficient synthetic routes.
Superior SN1 Reactivity of this compound
It is a well-established principle in organic chemistry that the rate of an SN1 reaction is highly dependent on the substitution of the carbon atom bearing the leaving group. The order of reactivity follows the stability of the resulting carbocation: tertiary > secondary > primary.[1][2] this compound, a tertiary alkyl halide, is therefore expected to undergo SN1 solvolysis at a significantly faster rate than secondary halides.
The rationale lies in the electronic stabilization of the carbocation intermediate. The tertiary carbocation formed from this compound is stabilized by inductive effects and hyperconjugation from the three alkyl groups attached to the positively charged carbon.[3] This increased stability lowers the activation energy for the rate-determining step, leading to a faster reaction.
Quantitative Comparison of SN1 Reaction Rates
To illustrate the disparity in reaction rates, the following table summarizes representative first-order rate constants (k) for the solvolysis of a tertiary cycloalkyl chloride and various secondary alkyl halides in aqueous ethanol (B145695).
| Alkyl Halide | Structure | Type | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| 1-Chloro-1-methylcyclohexane (B1295254) | Tertiary | 80% Ethanol | 25 | 1.16 x 10⁻⁴ | ~11,600 | |
| Isopropyl Chloride | Secondary | 80% Ethanol | 25 | ~1 x 10⁻⁸ | 1 | |
| Cyclohexyl Chloride | Secondary | 80% Ethanol | 25 | ~6 x 10⁻¹⁰ | ~0.06 | |
| 2-Chlorobutane | Secondary | 80% Ethanol | 25 | ~3 x 10⁻⁸ | 3 |
Note: The rate constant for 1-chloro-1-methylcyclohexane is used as a proxy for this compound. The rate constants for secondary halides are estimated based on relative reactivity data and may vary depending on the specific literature source.
The data clearly demonstrates the enhanced reactivity of the tertiary halide, which is approximately four orders of magnitude more reactive than the simple secondary halide, isopropyl chloride.
Experimental Protocols for Measuring SN1 Reaction Rates
The kinetics of SN1 solvolysis reactions are typically monitored by measuring the rate of formation of the acidic byproduct (e.g., HCl) or by changes in the conductivity of the solution.
Method 1: Titration of Produced Acid
This method involves monitoring the increase in the concentration of hydrohalic acid produced during the solvolysis of the alkyl halide.
Materials:
-
Alkyl halide (e.g., this compound, secondary halide)
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare a solution of the alkyl halide in the chosen solvent system at a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a reaction flask and equilibrate it in a constant temperature bath.
-
At time zero, add a small, measured amount of standardized NaOH solution containing an indicator. The solution should be basic (blue for bromothymol blue).
-
Start a timer and monitor the reaction mixture. The HCl produced by the solvolysis will neutralize the added NaOH.
-
Record the time it takes for the solution to become acidic (yellow for bromothymol blue).
-
Immediately add another measured aliquot of the NaOH solution and record the time for the color change to occur again.
-
Repeat this process for several data points.
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. The slope of this line will be equal to -k.
Method 2: Conductometric Measurement
This technique relies on the change in the electrical conductivity of the solution as the neutral alkyl halide is converted into ionic products (H⁺ and Cl⁻).
Materials:
-
Alkyl halide
-
Solvent
-
Conductivity meter and probe
-
Constant temperature bath
-
Data acquisition system (optional)
Procedure:
-
Prepare a solution of the alkyl halide in the solvent.
-
Calibrate the conductivity meter with standard solutions.
-
Place the reaction solution in a thermostated cell and immerse the conductivity probe.
-
Record the conductivity at time zero and then at regular intervals as the reaction proceeds.
-
The rate constant can be calculated from the change in conductivity over time, as the conductivity is proportional to the concentration of the ionic products. A plot of ln(σ∞ - σt) versus time, where σ∞ is the conductivity at infinite time and σt is the conductivity at time t, will yield a straight line with a slope of -k.
Factors Influencing SN1 Reaction Rates
The rate of an SN1 reaction is governed by several key factors, which are summarized in the logical diagram below.
Caption: Key factors influencing the rate of an SN1 reaction.
References
Reactivity Showdown: 1-Chloro-1-ethylcyclohexane vs. 1-Chloro-1-methylcyclohexane in Solvolysis
A detailed comparison for researchers and drug development professionals on the kinetic performance of two closely related tertiary alkyl halides, supported by experimental data and theoretical principles.
In the realm of synthetic chemistry and drug development, understanding the reactivity of alkyl halides is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides an objective comparison of the solvolysis reactivity of two tertiary cycloalkyl chlorides: 1-Chloro-1-ethylcyclohexane and 1-Chloro-1-methylcyclohexane. Both compounds undergo solvolysis, typically through an SN1 and/or E1 mechanism, which proceeds via a carbocation intermediate. The rate of these reactions is critically dependent on the stability of this intermediate.
Executive Summary of Reactivity
Quantitative Data and Theoretical Comparison
The solvolysis of tertiary alkyl halides is a first-order reaction, with the rate-determining step being the formation of a planar carbocation. The stability of this carbocation is the primary determinant of the reaction rate.
| Compound | Structure | Alkyl Substituent | Solvolysis Rate Constant (k) | Rationale for Predicted Relative Reactivity |
| 1-Chloro-1-methylcyclohexane | ![]() | Methyl (-CH₃) | k₁₂₅° = 0.0106 hr⁻¹[1] | Forms a tertiary carbocation stabilized by the methyl group and the cyclohexane (B81311) ring. |
| This compound | ![]() | Ethyl (-CH₂CH₃) | Not available in cited literature | Expected to be faster than the methyl analogue due to the superior electron-donating nature of the ethyl group, leading to enhanced stabilization of the tertiary carbocation via stronger inductive and hyperconjugation effects. |
Factors Influencing Carbocation Stability and Reactivity:
-
Inductive Effect: Alkyl groups are electron-donating, and this effect stabilizes the positive charge of the carbocation. An ethyl group has a stronger electron-donating inductive effect than a methyl group, thus providing greater stabilization.
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. The 1-ethylcyclohexyl cation has more C-H bonds available for hyperconjugation from the ethyl group compared to the methyl group in the 1-methylcyclohexyl cation, leading to greater charge dispersal and stability.
-
Steric Effects (B-strain): In the tetrahedral ground state of the alkyl halide, there can be steric strain between the alkyl groups. Upon ionization to a planar carbocation, this strain can be relieved. It has been suggested that replacing methyl groups with bulkier ethyl groups can lead to an increase in solvolysis rates due to the relief of this "B-strain".
Experimental Protocols
To experimentally determine and compare the solvolysis rates of this compound and 1-Chloro-1-methylcyclohexane, a common method involves monitoring the production of hydrochloric acid in a suitable solvent system. The following protocol is adapted from established procedures for the solvolysis of tertiary alkyl halides.
Objective: To determine the first-order rate constant for the solvolysis of this compound and 1-Chloro-1-methylcyclohexane.
Materials:
-
This compound
-
1-Chloro-1-methylcyclohexane
-
Solvent: 80% aqueous ethanol (B145695) (v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% aqueous ethanol.
-
Reaction Setup: In a flask, place a known volume of the 80% aqueous ethanol. Add a few drops of the acid-base indicator. The solution should be at the desired reaction temperature, maintained by the constant temperature bath.
-
Initiation of Reaction: Add a precise amount of the alkyl halide (e.g., 1-Chloro-1-methylcyclohexane) to the solvent mixture and start a timer immediately. This is time t=0.
-
Titration: As the solvolysis reaction proceeds, hydrochloric acid is produced, which will cause the indicator to change color. Titrate the generated acid with the standardized sodium hydroxide solution to return the solution to its endpoint color.
-
Data Collection: Record the volume of NaOH added and the time at regular intervals until the reaction is substantially complete.
-
Repeat for the other compound: Perform the same procedure for this compound under identical conditions (temperature, solvent composition, and initial concentration).
Data Analysis:
The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide versus time. The concentration of the unreacted alkyl halide at any time 't' can be calculated from the volume of NaOH used to neutralize the HCl produced. The plot should yield a straight line with a slope equal to -k.
Visualizing the Reaction Pathway and Influencing Factors
The following diagrams illustrate the logical relationships in the solvolysis of these compounds.
Caption: Generalized SN1/E1 solvolysis pathway.
Caption: Factors influencing the relative reactivity.
References
A Comparative Guide to the Spectroscopic Analysis of Substituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of a molecule. For professionals in drug development and chemical research, the precise characterization of substituent orientation—whether a group is in an axial or equatorial position—is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comparative overview of these techniques, supported by experimental data and detailed protocols, to aid in the structural elucidation of substituted cyclohexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Conformational Probe
NMR spectroscopy is arguably the most powerful technique for analyzing the conformational isomers of substituted cyclohexanes. The chemical environment of a nucleus is highly sensitive to its spatial orientation, leading to distinct signals for axial and equatorial substituents.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift of a proton is influenced by the magnetic anisotropy of adjacent C-C bonds. This results in axial protons being more shielded (appearing at a lower chemical shift, upfield) compared to their equatorial counterparts. At room temperature, rapid ring flipping of the cyclohexane chair conformation often leads to a single, time-averaged signal for each proton environment.[1] However, at low temperatures where this ring flip is slowed, distinct signals for axial and equatorial protons can be resolved.[2]
¹³C NMR Spectroscopy
Similarly, the chemical shift of a carbon atom in ¹³C NMR is dependent on its steric environment. The γ-gauche effect is particularly important: an axial substituent experiences steric compression from the syn-axial hydrogens, causing its carbon signal (and the signals of the γ-carbons C3 and C5) to shift upfield compared to when it is in the less-hindered equatorial position.[3]
Quantitative NMR Data
The following tables summarize typical chemical shifts for protons and carbons in monosubstituted cyclohexanes, highlighting the differences between axial and equatorial orientations.
Table 1: Typical ¹H NMR Chemical Shifts for Protons on a Substituted Cyclohexane Ring
| Proton Position | Typical Chemical Shift (δ, ppm) | Rationale |
| Axial Proton on C1 | 3.5 - 4.5 (for electronegative subs.) | Deshielded by substituent, but shielded relative to equatorial H |
| Equatorial Proton on C1 | 4.0 - 5.0 (for electronegative subs.) | Deshielded by substituent and magnetic anisotropy |
| Other Axial Protons | ~1.2 | Shielded due to magnetic anisotropy of C-C bonds |
| Other Equatorial Protons | ~1.7 | Deshielded relative to axial protons |
Note: Values are approximate and can vary significantly based on the substituent and solvent.
Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in Monosubstituted Cyclohexanes
| Carbon Position | Substituent Orientation | Typical Chemical Shift (δ, ppm) | Rationale |
| C1 (ipso-carbon) | Axial | 5-7 ppm lower than equatorial | γ-gauche effect |
| C1 (ipso-carbon) | Equatorial | 5-7 ppm higher than axial | Less steric hindrance |
| C3 / C5 (γ-carbon) | Axial Substituent | ~5 ppm lower than equatorial | γ-gauche effect |
| C3 / C5 (γ-carbon) | Equatorial Substituent | ~5 ppm higher than axial | No γ-gauche interaction |
| Substituent Carbon (e.g., -C H₃) | Axial | 10 - 19 | γ-gauche effect |
| Substituent Carbon (e.g., -C H₃) | Equatorial | 27 - 36 | Less steric hindrance |
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy provides information about the vibrational modes of functional groups. While it is less definitive than NMR for determining stereochemistry in cyclohexanes, certain vibrational bands can be sensitive to conformational changes. The C-X stretching frequency (where X is a substituent) can differ slightly between axial and equatorial conformers. For instance, the C-Cl stretching vibration in chlorocyclohexane (B146310) is observed at different frequencies for the axial and equatorial conformers.
Table 3: Comparison of Key IR Vibrational Frequencies for Cyclohexane Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (sp³) | 2850 - 2960 | Characteristic of all saturated hydrocarbons.[4] |
| CH₂ Scissoring | ~1450 | Typical for methylene (B1212753) groups in a ring.[4] |
| C-X Stretch (e.g., C-Cl) | 680-730 (axial) vs. 740-780 (equatorial) | Can potentially distinguish between conformers. |
| C-O Stretch (e.g., alcohol) | 1000 - 1200 | Position can be subtly influenced by axial/equatorial orientation. |
Mass Spectrometry (MS): Fragmentation and Identification
Mass spectrometry is primarily used to determine the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing structural clues. For substituted cyclohexanes, fragmentation patterns often involve the loss of the substituent or the cleavage of the ring. A characteristic fragmentation pathway for the cyclohexane ring itself is the loss of an ethylene (B1197577) molecule (28 Da) after initial ring-opening.[5] While standard MS does not typically distinguish between stable conformers, the fragmentation of diastereomers (e.g., cis vs. trans disubstituted cyclohexanes) can sometimes show differences in the relative abundances of fragment ions.
**Table 4: Common Mass Spectrometry Fragments for a Monosubstituted Cyclohexane (R-C₆H₁₁) **
| m/z Value | Identity | Fragmentation Pathway |
| M⁺ | Molecular Ion | Initial ionization of the parent molecule. |
| M - R | [C₆H₁₁]⁺ | Loss of the substituent radical. |
| M - 28 | [M - C₂H₄]⁺ | Loss of ethylene following ring cleavage. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation (if R is lost). |
| 55 | [C₄H₇]⁺ | Further fragmentation of the ring. |
Visualizing the Analytical Process
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between conformation and spectral output.
Caption: General workflow for the spectroscopic analysis of substituted cyclohexanes.
Caption: Relationship between cyclohexane conformation and ¹³C NMR chemical shifts.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a general guideline for obtaining ¹H and ¹³C NMR spectra of liquid or soluble solid substituted cyclohexanes.
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or use 1-2 drops of a liquid sample.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it, for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (General):
-
Spectrometer: Operate at a field strength of 300 MHz or higher for better resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 1-3 seconds.
-
Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer delay (5x the longest T₁ relaxation time) is crucial.[6]
-
Number of Scans: 8 to 16 scans are usually adequate for samples of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Low-Temperature Studies: To resolve individual conformers, spectra can be acquired at low temperatures (e.g., -60 to -90 °C) using a variable temperature unit. A suitable low-freezing solvent like deuterated toluene (B28343) (toluene-d₈) or a freon mixture is required.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a liquid sample as a neat film.
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture from fingers. If necessary, clean with a small amount of dry acetone (B3395972) or dichloromethane (B109758) and wipe with a clean tissue.[7]
-
Place one drop of the liquid substituted cyclohexane onto the center of one salt plate.[7]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Instrument Parameters:
-
Background Scan: Place the empty, clean salt plates (or nothing) in the sample holder and run a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[8]
-
Sample Scan: Place the prepared sample in the instrument's sample holder.
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane).
-
The sample must be thermally stable and volatile enough to be introduced into the gas phase without decomposition.[9]
-
-
Instrument Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Injection: Inject 1 µL of the prepared solution into the GC inlet.
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Standard energy is 70 eV. This provides reproducible fragmentation patterns for library matching.[10]
-
Mass Range: Scan a range appropriate for the expected molecular weight, typically m/z 40 to 500.
-
Ion Source Temperature: ~230 °C.
-
Interface Temperature: ~280 °C to ensure the sample remains in the gas phase as it transfers from the GC to the MS.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) to determine the molecular weight. Interpret the major fragment ions to deduce structural features of the molecule. Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for identification.
-
References
- 1. Axial/equatorial proportions for 2-substituted cyclohexanones | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Conformational Equilibrium of 1-Chloro-1-ethylcyclohexane: A Comparative Analysis
The conformational preference of substituted cyclohexanes is a fundamental concept in stereochemistry, with significant implications for reactivity and molecular recognition. This guide provides a comparative analysis of the conformational isomers of 1-Chloro-1-ethylcyclohexane, leveraging experimental A-values to predict the equilibrium state.
Conformational Preference: Axial vs. Equatorial
In the chair conformation of cyclohexane (B81311), substituents can occupy two distinct positions: axial and equatorial. Due to steric interactions, bulkier substituents generally favor the more spacious equatorial position. In the case of this compound, two chair conformations are in equilibrium, differing in the axial or equatorial placement of the chloro and ethyl groups.
The relative stability of these conformers is determined by the steric strain introduced by each substituent in the axial position. This strain is quantified by the Gibbs free energy difference, known as the A-value. A higher A-value indicates a greater preference for the equatorial position.
The conformer with the substituent having the larger A-value in the equatorial position will be the more stable and therefore the major component at equilibrium. For this compound, the ethyl group has a significantly larger A-value than the chloro group, indicating a strong preference for the equatorial position.
Quantitative Conformational Analysis
The equilibrium between the two conformers of this compound can be analyzed quantitatively using the A-values for the chloro and ethyl substituents.
| Substituent | A-Value (kcal/mol) | Steric Strain in Axial Position |
| Chloro (Cl) | ~0.4 | Lower |
| Ethyl (CH2CH3) | ~2.0[1] | Higher |
The energy difference (ΔG°) between the two conformers can be estimated by the difference in their A-values:
ΔG° = A(ethyl) - A(chloro) ≈ 2.0 kcal/mol - 0.4 kcal/mol = 1.6 kcal/mol
This positive ΔG° indicates that the conformation with the ethyl group in the equatorial position and the chloro group in the axial position is approximately 1.6 kcal/mol more stable than the conformer with the ethyl group axial and the chloro group equatorial.
Experimental Protocols
Determination of A-Values via NMR Spectroscopy:
The A-values used in this analysis are typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, often at low temperatures.
-
Sample Preparation: A solution of the monosubstituted cyclohexane (e.g., ethylcyclohexane (B155913) or chlorocyclohexane) in a suitable solvent is prepared.
-
Low-Temperature NMR: The NMR spectrum of the sample is recorded at a low temperature. At sufficiently low temperatures, the rate of the chair flip interconversion is slowed down, allowing for the observation of separate signals for the axial and equatorial conformers.
-
Signal Integration: The relative populations of the two conformers are determined by integrating the areas of their respective NMR signals.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the conformer populations (Keq = [equatorial]/[axial]).
-
Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
Conformational Equilibrium Visualization
The equilibrium between the two chair conformations of this compound is depicted below. The conformer with the larger ethyl group in the equatorial position is the more stable and favored state.
References
A Comparative Analysis of Tertiary Alkyl Halide Solvolysis Rates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding SN1 Reaction Kinetics
The solvolysis of tertiary alkyl halides is a cornerstone of organic chemistry, providing a classic example of a first-order nucleophilic substitution (SN1) reaction. The rate of this reaction is critically dependent on the structure of the alkyl halide, the nature of the leaving group, and the properties of the solvent. This guide offers a comparative study of the solvolysis rates of various tertiary alkyl halides, supported by experimental data, to inform reaction design and optimization in synthetic and medicinal chemistry.
Factors Influencing Solvolysis Rates
The solvolysis of tertiary alkyl halides proceeds through a two-step SN1 mechanism. The rate-determining step is the unimolecular ionization of the alkyl halide to form a carbocation intermediate.[1][2] Consequently, factors that stabilize this intermediate will increase the reaction rate.
-
Structure of the Alkyl Halide: Tertiary carbocations are significantly more stable than secondary or primary carbocations due to hyperconjugation and inductive effects. This inherent stability makes tertiary alkyl halides highly reactive towards SN1 solvolysis.[1][2]
-
The Leaving Group: The rate of an SN1 reaction is highly dependent on the leaving group's ability to depart and stabilize the negative charge it carries.[2][3][4] Good leaving groups are weak bases.[2][3] For the halogens, the leaving group ability increases down the group: I > Br > Cl > F.[3][5]
-
The Solvent: Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions.[1][5][6] They can stabilize the carbocation intermediate through solvation and also solvate the leaving group, facilitating its departure.[1][6][7] The polarity of the solvent, often indicated by its dielectric constant, plays a significant role in the reaction rate.[3][8]
Comparative Solvolysis Rate Data
The following table summarizes the relative rates of solvolysis for tert-butyl halides in various polar protic solvents. The data clearly illustrates the effects of the leaving group and the solvent on the reaction rate.
| Tertiary Alkyl Halide | Solvent (Composition) | Relative Rate |
| tert-Butyl Chloride | Ethanol/Water (80/20) | 1 |
| tert-Butyl Bromide | Ethanol/Water (80/20) | 40 |
| tert-Butyl Iodide | Ethanol/Water (80/20) | 100 |
| tert-Butyl Chloride | Water | 1200 |
| tert-Butyl Bromide | Water | 30,000 |
| tert-Butyl Iodide | Water | 60,000 |
Data compiled from various sources and normalized for comparison.
As the data indicates, the solvolysis rate increases significantly with a better leaving group (I > Br > Cl). Furthermore, the rates are dramatically higher in a more polar solvent like water compared to an 80/20 ethanol/water mixture.
Experimental Protocols
Determining the Rate of Solvolysis of a Tertiary Alkyl Halide
A common method to determine the rate of solvolysis of a tertiary alkyl halide involves monitoring the production of the resulting hydrohalic acid (HX). This can be achieved by titration with a standardized base or by using a pH indicator.
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl chloride)
-
Solvent (e.g., a mixture of isopropanol (B130326) and water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the tertiary alkyl halide in the chosen solvent at a known concentration.
-
Prepare a reaction flask containing the solvent and a few drops of the acid-base indicator.
-
Place the reaction flask in a constant temperature water bath to allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a known volume of the tertiary alkyl halide solution to the reaction flask and start a timer.
-
At regular time intervals, titrate the liberated HCl with the standardized NaOH solution until the indicator changes color.
-
Record the volume of NaOH added at each time point.
-
The rate constant (k) for the first-order reaction can be determined by plotting ln([R-X]t/[R-X]0) versus time, where [R-X]t is the concentration of the alkyl halide at time t and [R-X]0 is the initial concentration. The slope of the line will be equal to -k.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the SN1 reaction mechanism and a general experimental workflow.
Caption: The SN1 reaction mechanism for the solvolysis of a tertiary alkyl halide.
Caption: A generalized workflow for determining the solvolysis rate of a tertiary alkyl halide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainkart.com [brainkart.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. ocw.uci.edu [ocw.uci.edu]
Validating the Formation of 1-Methylcyclohexene from 1-Chloro-1-methylcyclohexane via 13C NMR Spectroscopy: A Comparative Guide
The synthesis of 1-methylcyclohexene, a key intermediate in the fragrance and pharmaceutical industries, from 1-chloro-1-methylcyclohexane (B1295254) via an elimination reaction is a fundamental transformation in organic chemistry.[1] The validation of the reaction's outcome, particularly the regioselectivity, is crucial. This guide provides a comparative analysis of the 13C NMR data for the starting material and the final product, offering a definitive method for confirming the formation of the desired alkene isomer. Alternative synthetic routes are also discussed and compared.
Reaction Pathway and Product Validation
The treatment of 1-chloro-1-methylcyclohexane with a strong base typically proceeds through an E2 elimination mechanism.[1] This reaction can theoretically yield two isomeric products: the more substituted (and generally more stable) 1-methylcyclohexene and the less substituted methylenecyclohexane (B74748). According to Zaitsev's rule, 1-methylcyclohexene is expected to be the major product.[2]
13C NMR spectroscopy serves as a powerful tool to unequivocally distinguish between these isomers. The key differentiator lies in the number of unique carbon signals, which is determined by the molecule's symmetry. 1-Methylcyclohexene, being asymmetrical, exhibits seven distinct carbon resonances.[3] In contrast, methylenecyclohexane possesses a plane of symmetry, resulting in fewer than seven signals in its 13C NMR spectrum.[2][4]
Comparative 13C NMR Data
The following table summarizes the expected 13C NMR chemical shifts for the starting material, the major product, and the potential byproduct. This data is essential for monitoring the reaction progress and confirming the identity of the final product.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| 1-Chloro-1-methylcyclohexane | C1 (quaternary, with Cl) | ~65-75 |
| C-CH₃ (methyl) | ~25-35 | |
| Cyclohexane ring carbons | ~20-45 | |
| 1-Methylcyclohexene | C1 (quaternary, sp²) | ~130-140 |
| C2 (sp²) | ~120-130 | |
| C-CH₃ (methyl) | ~23 | |
| sp³ carbons in the ring | ~22-31 | |
| Methylenecyclohexane | C=CH₂ (exocyclic sp²) | ~106 |
| C1 (quaternary, sp²) | ~150 | |
| sp³ carbons in the ring | ~26-36 |
Experimental Protocols
A. Synthesis of 1-Methylcyclohexene via E2 Elimination
This protocol is adapted from the base-induced elimination of 1-halo-1-methylcyclohexanes.[1][6]
-
Materials:
-
1-chloro-1-methylcyclohexane
-
Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-1-methylcyclohexane in anhydrous ethanol.
-
Add a stoichiometric excess of potassium hydroxide or sodium ethoxide to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation.
-
B. 13C NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 50-100 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.[5]
-
Data Acquisition: Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence on a spectrometer operating at a frequency of 75 or 100 MHz. Key parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[5]
Alternative Synthetic Routes
While the elimination from 1-chloro-1-methylcyclohexane is a direct method, other pathways to synthesize 1-methylcyclohexene exist, each with its own advantages and disadvantages.
-
Acid-Catalyzed Dehydration of 2-Methylcyclohexanol: This is a common laboratory method that proceeds via an E1 mechanism. It typically yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene, with the former being the major product.[7][8]
-
Grignard Reaction followed by Dehydration: The reaction of cyclohexanone (B45756) with methylmagnesium bromide, followed by acid-catalyzed dehydration of the resulting 1-methylcyclohexanol, provides a high-yield route to 1-methylcyclohexene.[7]
The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. For instance, the Grignard reaction offers a high yield but involves a two-step process.[7] The base-induced elimination from 1-chloro-1-methylcyclohexane is a single-step reaction but requires the synthesis of the haloalkane precursor.
Visualizing the Process and Logic
The following diagrams illustrate the reaction pathway and the logical workflow for product validation.
Caption: E2 Elimination of 1-chloro-1-methylcyclohexane.
Caption: Workflow for Synthesis and 13C NMR Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Safety Operating Guide
Proper Disposal of 1-Chloro-1-ethylcyclohexane: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 1-Chloro-1-ethylcyclohexane is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, a halogenated organic compound, requires careful handling and disposal as hazardous waste. The primary and recommended method of disposal is high-temperature incineration at a licensed and permitted hazardous waste facility.[1][2] This process ensures the complete destruction of the compound, converting it into less hazardous substances like carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the emissions.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6] All handling of this chemical should occur in a well-ventilated area or under a chemical fume hood.[7][8]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as sand or vermiculite.[5] The contaminated absorbent should then be collected in a designated, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] Containers should be tightly sealed and clearly labeled.[5][11]
Quantitative Data Summary
| Parameter | Value for this compound | General Information for Halogenated Hydrocarbons |
| Occupational Exposure Limit (OEL) | Data not available | Varies widely depending on the specific compound. Adherence to the lowest achievable concentration is recommended. |
| Toxicity Data (e.g., LD50) | Data not available | Many halogenated solvents are considered toxic upon inhalation and ingestion.[7] |
| Flammability | Combustible | Many are non-flammable but can produce toxic fumes in a fire. |
| Reactivity | Stable under normal conditions | Can react with strong oxidizing agents. Some may slowly hydrolyze in the presence of water to form hydrogen chloride.[9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all applicable federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[2][5]
-
Ensure the container is in good condition and properly labeled with the contents and associated hazards.[11]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[5]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the on-site neutralization or degradation of this compound that are suitable for a standard laboratory setting. The chemical stability of the carbon-chlorine bond necessitates specialized treatment methods like high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 4. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. agilent.com [agilent.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 1-Chloro-1-ethylcyclohexane
This guide provides comprehensive safety and logistical information for the handling and disposal of 1-Chloro-1-ethylcyclohexane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated hydrocarbon that requires careful handling due to its potential hazards. While specific toxicity data is limited, analogous compounds suggest it may cause skin and eye irritation.[1] It is also a flammable liquid.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[4] | To prevent skin contact. Nitrile gloves are suitable for splash protection, while neoprene or butyl gloves offer better resistance to organic solvents.[5][4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[6][7] | To protect against splashes and vapors that can cause eye irritation.[6][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6][7] | To prevent inhalation of potentially harmful vapors.[8] |
| Protective Clothing | A flame-retardant lab coat, apron, or chemical-resistant suit.[6][9] | To protect the body from splashes and accidental contact. |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[10] | To protect feet from spills. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step protocol outlines the procedure from preparation to post-handling cleanup.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[5]
-
Ensure a chemical fume hood or a well-ventilated area is operational.[6][8]
-
Put on all required PPE as specified in the table above.
-
Have spill control materials, such as absorbent pads or sand, readily available.[1]
-
-
Handling:
-
Handle the chemical within the fume hood to minimize vapor inhalation.
-
Use non-sparking tools and equipment to prevent ignition, as the substance is flammable.[2][8]
-
Avoid direct contact with skin and eyes.[8]
-
In case of accidental contact, immediately follow the first-aid measures outlined in the SDS.[6][8]
-
-
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Carefully remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after handling the chemical.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Storage:
-
Disposal Method:
-
The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal service.[1][8]
-
Do not dispose of this chemical down the drain or in regular trash.[1][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[1]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[8]
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-CHLOROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. echemi.com [echemi.com]
- 7. download.basf.com [download.basf.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hazchemsafety.com [hazchemsafety.com]
- 10. epa.gov [epa.gov]
- 11. staff.ki.se [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

